PEP protein
Description
Significance and Diversity of PEP Protein Families in Biological Systems
The significance of PEP proteins stems from their central position in metabolism, linking carbohydrate breakdown with the synthesis of ATP and essential precursor molecules. Their diversity is reflected in the wide array of reactions they catalyze and their distribution in different organisms.
In bacteria, one of the most significant PEP-dependent systems is the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) . This multi-protein system is a major mechanism for the uptake and concurrent phosphorylation of various carbohydrates. nih.govoup.com The PTS not only functions in transport but also plays a crucial regulatory role, linking carbon metabolism with other cellular processes like chemotaxis and nitrogen metabolism. nih.govscispace.com
In plants, PEP proteins are indispensable for both primary and secondary metabolism. PEP carboxylase (PEPC) is a key enzyme in C4 and Crassulacean acid metabolism (CAM) photosynthetic pathways, which are adaptations to hot and arid environments. karger.comkhanacademy.org By initially fixing atmospheric CO2 into a four-carbon compound, PEPC minimizes photorespiration, a wasteful process. karger.comcsiropedia.csiro.au Beyond photosynthesis, PEPC is involved in replenishing intermediates of the tricarboxylic acid (TCA) cycle and plays a role in various developmental processes and stress responses. wikipedia.orgslideshare.net Furthermore, PEP serves as a precursor in the shikimate pathway for the synthesis of aromatic amino acids (phenylalanine, tryptophan, and tyrosine) and other aromatic compounds. wikipedia.org
The diversity of this compound families is extensive, with each family characterized by a specific catalytic function:
Kinases , such as Pyruvate (B1213749) Kinase (PK), which catalyze substrate-level phosphorylation to produce ATP. wikipedia.org
Carboxylases , like PEP Carboxylase (PEPC), which add a carboxyl group to PEP. karger.com
Synthases and Dikinases , such as PEP Synthase (PPS) and Pyruvate, Phosphate (B84403) Dikinase (PPDK), which are involved in the synthesis of PEP from pyruvate. Current time information in San Francisco, CA, US.nih.gov
Carboxykinases , like PEP Carboxykinase (PEPCK), which play a crucial role in gluconeogenesis by converting oxaloacetate to PEP. nmbu.no
Mutases , such as PEP Mutase, which catalyzes the intramolecular rearrangement of PEP to form phosphonopyruvate (B1221233), a key step in the biosynthesis of phosphonate (B1237965) natural products. numberanalytics.com
Phosphotransferases , like the enzymes of the bacterial PTS, which mediate the transfer of a phosphoryl group from PEP to sugars during transport. jackwestin.com
This functional diversity underscores the evolutionary success of PEP-utilizing enzymes in adapting to a wide range of metabolic needs and environments.
Historical Perspectives in this compound Research
The study of PEP-utilizing enzymes has a rich history marked by key discoveries that have fundamentally shaped our understanding of metabolism.
Pyruvate Kinase (PK) and Glycolysis: Research into glycolysis, one of the first metabolic pathways to be elucidated, led to the identification of pyruvate kinase. Seminal studies in the 1960s linked deficiencies in the red blood cell-specific isoenzyme of pyruvate kinase to a form of hereditary hemolytic anemia, highlighting its critical role in erythrocyte energy metabolism. taylorandfrancis.comhaematologica.org
The Phosphotransferase System (PTS): In 1964, Saul Roseman and his colleagues, Kundig and Ghosh, reported the discovery of a novel sugar phosphorylation system in Escherichia coli. nih.govkarger.com They identified this system as the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which uniquely used PEP as the phosphoryl donor. nih.govscispace.com Initially recognized for its role in sugar phosphorylation, it was later confirmed to be a major transport system for carbohydrates in bacteria, a concept Roseman had proposed in analogy to Peter Mitchell's theory of group translocation. nih.govkarger.com
PEP Carboxylase and C4/CAM Photosynthesis: The discovery of C4 photosynthesis in the 1960s by Marshall Hatch and C. Roger Slack revealed a new, crucial role for PEP proteins. csiropedia.csiro.auusp.br They observed that in sugarcane, the initial product of CO2 fixation was a four-carbon acid, not the three-carbon compound seen in C3 plants. This led to the discovery of the high activity of PEP carboxylase in C4 plants, which was responsible for this initial fixation. csiropedia.csiro.auusp.br Subsequent research elucidated the role of PEPC in CAM plants, which were first identified in the Crassulaceae family, and its function in minimizing water loss by fixing CO2 at night. khanacademy.orgnumberanalytics.com
PEP Carboxykinase (PEPCK) and Gluconeogenesis: The enzymes that allow the bypass of the irreversible steps of glycolysis were key to understanding gluconeogenesis. PEPCK was identified as a critical enzyme in this pathway, catalyzing the conversion of oxaloacetate to PEP. nih.govjackwestin.com Its regulation at the transcriptional level and its importance in maintaining glucose homeostasis have been areas of intensive research for decades. nih.govlibretexts.org
These historical milestones illustrate a pattern of discovery, often beginning with a biochemical observation and leading to the identification of a specific this compound, which in turn opened up new fields of research into metabolic regulation, bioenergetics, and adaptation.
Classification and General Enzymatic Roles of Key PEP Proteins
PEP-utilizing enzymes are classified based on the type of reaction they catalyze. They belong to different enzyme commission (EC) number classes, including lyases, transferases, and ligases. All these enzymes share the ability to bind PEP and utilize its high-energy phosphoryl group. nih.gov
| Enzyme Name | Abbreviation | EC Number | General Enzymatic Role & Significance |
| Phosphoenolpyruvate Carboxylase | PEPC | 4.1.1.31 | Catalyzes the irreversible carboxylation of PEP with bicarbonate to form oxaloacetate and inorganic phosphate. karger.com It is crucial for C4 and CAM photosynthesis in plants and also serves an anaplerotic function by replenishing TCA cycle intermediates in both plants and bacteria. karger.comwikipedia.org |
| Pyruvate Kinase | PK | 2.7.1.40 | Transfers a phosphoryl group from PEP to ADP, generating pyruvate and ATP. wikipedia.org This is a key, regulated, and energy-yielding step in glycolysis. taylorandfrancis.com |
| Phosphoenolpyruvate Carboxykinase | PEPCK | 4.1.1.32 | Catalyzes the GTP- or ATP-dependent decarboxylation of oxaloacetate to form PEP and GDP/ADP. nih.gov It is a rate-limiting enzyme in gluconeogenesis, bypassing the irreversible step catalyzed by pyruvate kinase. nmbu.nowikipedia.org |
| Pyruvate, Phosphate Dikinase | PPDK | 2.7.9.1 | Catalyzes the reversible phosphorylation of pyruvate using ATP and inorganic phosphate to produce PEP, AMP, and pyrophosphate. Current time information in San Francisco, CA, US.nih.gov In C4 and CAM plants, it functions to regenerate PEP for the carbon fixation cycle. Current time information in San Francisco, CA, US.nih.gov |
| Phosphoenolpyruvate Synthase | PPS | 2.7.9.2 | Catalyzes the reversible phosphorylation of pyruvate by ATP to form PEP, AMP, and phosphate. Current time information in San Francisco, CA, US.nih.gov It is an essential step in gluconeogenesis in microorganisms that use pyruvate as a carbon source. Current time information in San Francisco, CA, US.nih.gov |
| Enzyme I of the PTS | EI | 2.7.3.9 | The first enzyme in the bacterial phosphotransferase system (PTS). It catalyzes the transfer of a phosphoryl group from PEP to a conserved histidine residue on the Histidine-containing phosphocarrier protein (HPr). nih.govCurrent time information in San Francisco, CA, US. |
| PEP Mutase | PepM | 5.4.2.9 | Catalyzes the isomerization of PEP to phosphonopyruvate. This is the first committed step in the biosynthesis of phosphonates, a class of natural products containing a stable carbon-phosphorus bond. numberanalytics.com |
Properties
CAS No. |
135434-49-0 |
|---|---|
Molecular Formula |
C11H11NO3 |
Synonyms |
PEP protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Pep Proteins
Primary Structure and Sequence Conservation in PEP Proteins
The primary structure of PEPC, the linear sequence of amino acids, is characterized by regions of high conservation across different species, reflecting the evolutionary pressure to maintain essential functional elements. tandfonline.commdpi.compnas.org The length of PEPC proteins typically ranges from approximately 720 to over 1100 amino acids, with molecular weights between 81.84 kDa and 129.17 kDa depending on the source organism. mdpi.comalljournal.netnih.gov
Identification of Conserved Motifs and Catalytic Domains
Multiple sequence alignments of PEPC proteins from diverse organisms have revealed highly conserved motifs and domains critical for substrate binding, catalysis, and regulation. tandfonline.commdpi.commdpi.commdpi.com For instance, the PEPcase superfamily domain is consistently found in PEPC proteins. mdpi.comnih.gov Specific amino acid residues within these conserved regions have been identified as catalytically essential through site-directed mutagenesis studies. nih.govwikipedia.orgvirginia.edupnas.orgpnas.org Highly conserved histidine residues, such as His-138 and His-579 (numbering may vary by species), are known to play essential roles in catalytic activity, potentially facilitating proton transfer during the reaction mechanism. nih.govwikipedia.orgpnas.org Other conserved residues, including arginines and lysines, are involved in substrate binding and the coordination of the essential divalent metal ion cofactor. nih.govwikipedia.orgvirginia.edupnas.org
Some identified conserved motifs in PEPC include sequences found near the active site and those involved in allosteric regulation. mdpi.comalljournal.netpnas.org For example, a glycine-rich loop containing Arg-587 (in E. coli) is highly conserved and implicated in both catalytic activity and allosteric inhibition. nih.govpnas.orgpnas.org
Bioinformatic Analysis of PEP Protein Sequences
Bioinformatic analysis is extensively used to study PEPC sequences, providing insights into their evolution, functional divergence, and structural features. tandfonline.commdpi.commdpi.comchinacrops.orgnih.gov Techniques such as phylogenetic analysis, motif discovery, and gene structure analysis are commonly applied. tandfonline.commdpi.commdpi.commdpi.comchinacrops.org Phylogenetic studies have shown that PEPC enzymes from various organisms evolved from a common ancestral origin, with distinct clades representing different types (e.g., plant-type and bacterial-type PEPC). mdpi.compnas.orgnih.govchinacrops.org Analysis of conserved motifs and gene structures across different PEPC family members within a species can reveal functional conservation and diversification. mdpi.commdpi.commdpi.comchinacrops.org For example, studies in orchids and cotton have identified multiple conserved motifs with similar distribution patterns within PEPC subfamilies. mdpi.commdpi.com Bioinformatic tools also predict physicochemical properties, subcellular localization, and potential regulatory elements in the promoter regions of PEPC genes. mdpi.comchinacrops.orgnih.gov
Higher-Order Structural Elucidation of PEP Proteins
The function of PEPC is intricately linked to its higher-order structure, including its quaternary assembly, active site topography, and the presence of allosteric regulatory sites. nih.govvirginia.eduproteopedia.org
Active Site Topography and Substrate Binding Pockets
Each subunit within the PEPC tetramer contains an active site where the carboxylation of PEP occurs. virginia.eduproteopedia.org The core structure of the PEPC monomer includes an α/β-barrel motif, with the active site located near the C-terminal side of the β-barrel. nih.govvirginia.edurcsb.org The active site is a pocket formed by conserved amino acid residues from different parts of the primary sequence that are brought together in the folded three-dimensional structure. nih.govwikipedia.orgvirginia.edupnas.org These residues are involved in binding the substrates, PEP and bicarbonate, and coordinating the divalent metal ion cofactor (Mg²⁺ or Mn²⁺), which is essential for enzymatic activity. nih.govwikipedia.orgvirginia.eduproteopedia.org
The binding of substrates occurs in a specific order, with the metal cofactor typically binding first, followed by PEP and then bicarbonate. wikipedia.orgresearchgate.net The active site environment is crucial for orienting the substrates and facilitating the chemical reaction. virginia.edu Mobile loops near the active site have been observed and are thought to play a role in substrate binding and protecting reaction intermediates. nih.govrcsb.orgpnas.org
Allosteric Sites and Regulatory Domains
PEPC activity is subject to sophisticated allosteric regulation by various metabolites, which bind to sites distinct from the active site, causing conformational changes that affect catalytic activity. nih.govuwec.eduproteopedia.orgpnas.orgportlandpress.comunl.edu These allosteric sites are crucial for integrating PEPC activity with the metabolic state of the cell. uwec.eduunl.edu
In many bacterial PEPCs, allosteric activators include acetyl-CoA and fructose (B13574) 1,6-bisphosphate, while inhibitors include aspartate and malate (B86768). nih.govuwec.edupnas.orgresearchgate.net Plant PEPCs are often activated by glucose 6-phosphate and inhibited by malate and aspartate. nih.govuwec.eduproteopedia.orgportlandpress.comunl.edu The binding site for the allosteric inhibitor L-aspartate, for example, has been located approximately 20 Å away from the catalytic site in E. coli PEPC. nih.govrcsb.orgpnas.org This site involves specific conserved residues, and the binding of aspartate is thought to induce conformational changes, potentially by affecting the position of flexible loops near the active site. nih.govuwec.edurcsb.orgpnas.orgpnas.org
Plant PEPCs also possess a regulatory phosphorylation domain, typically located at the N-terminus. nih.govproteopedia.orgpnas.orgunl.edu Phosphorylation of a specific serine residue in this domain by a dedicated PEPC kinase can alter the enzyme's sensitivity to allosteric effectors, often leading to activation by decreasing inhibition by malate and increasing activation by glucose 6-phosphate. proteopedia.orgportlandpress.comunl.edu
Here is a summary of some conserved motifs and allosteric regulators:
| Feature | Description | Examples (Residue numbers may vary) | Biological Role |
| Conserved Histidines | Essential catalytic residues. | His-138, His-579 (E. coli) nih.govpnas.org | Proton transfer during catalysis. wikipedia.org |
| Glycine-rich loop | Flexible loop near active site, involved in catalysis and allosteric effects. | Containing Arg-587 (E. coli) nih.govpnas.orgpnas.org | Substrate binding, intermediate protection, link to allostery. nih.govpnas.org |
| Aspartate Binding Site | Allosteric site for inhibitory binding. | Lys-773, Arg-832, Arg-587, Asn-881 (E. coli) nih.govrcsb.orgpnas.orgpnas.org | Inhibition of catalytic activity. nih.govuwec.edurcsb.orgpnas.org |
| N-terminal Domain | Contains regulatory phosphorylation site (in plants). | Serine residue (e.g., S15 in maize) nih.govproteopedia.org | Modulation of allosteric sensitivity. proteopedia.orgportlandpress.comunl.edu |
Here is a table listing some known allosteric effectors of PEPC:
| Effector | Type of Regulation | Organism Type |
| L-Aspartate | Inhibitor | Bacteria, Plants nih.govuwec.edupnas.orgresearchgate.net |
| L-Malate | Inhibitor | Bacteria, Plants nih.govuwec.eduproteopedia.orgresearchgate.netunl.edu |
| Acetyl-CoA | Activator | Bacteria uwec.eduresearchgate.net |
| Glucose 6-phosphate | Activator | Plants, some Bacteria uwec.eduproteopedia.orgresearchgate.netportlandpress.comunl.edu |
| Fructose 1,6-bisphosphate | Activator | Bacteria uwec.edu |
| Glycine (B1666218), Serine, Alanine (B10760859) | Activator | Some plant PEPC isozymes portlandpress.com |
Structural Dynamics and Conformational Transitions in PEP Proteins
The function of PEP-interacting proteins is intricately linked to their structural dynamics and ability to undergo conformational changes. These dynamics are crucial for substrate binding, catalysis, and product release.
Ligand-Induced Conformational Changes
Binding of PEP and other ligands often induces significant conformational changes in these proteins. In PEPCK, for example, substrate binding causes the enzyme to undergo conformational changes, including the closure of a mobile active site "lid" domain, often an Ω-loop. nih.govnih.govcore.ac.ukpnas.org This closure is essential for catalysis, positioning substrates correctly and excluding water molecules from the active site to prevent wasteful hydrolysis. nih.govnih.govcore.ac.uktandfonline.com The P-loop, or kinase-1a motif, in GTP-dependent PEPCKs also exhibits dynamic behavior, adopting different conformations upon substrate binding. nih.govcore.ac.uk
Pyruvate (B1213749) kinase, which catalyzes the conversion of PEP to pyruvate, also undergoes conformational changes upon ligand binding. Studies on yeast pyruvate kinase have shown that the binding of PEP, ADP, and fructose-1,6-bisphosphate induces distinct conformational states. oup.com These changes involve rotations in the enzyme's domains, leading to alterations in inter-subunit contacts in its tetrameric structure. oup.com
In the bacterial PTS, the binding of PEP to Enzyme I results in chemical shift perturbations around the PEP binding site and an adjacent turn at the dimer interface, suggesting conformational changes. nih.gov This turn can exist in open and closed conformations. nih.gov
Data illustrating ligand-induced conformational changes can be obtained through various techniques, including X-ray crystallography of the protein in different ligand-bound states, fluorescence spectroscopy, and NMR spectroscopy. For instance, crystallographic studies of PEPCK in complexes with various ligands have been used to map out structural changes during the catalytic cycle. core.ac.uk
Here is a table summarizing some observed ligand-induced conformational changes in PEP-interacting enzymes:
| Enzyme | Ligand(s) Involved | Observed Conformational Change(s) | Technique(s) Used | Source |
| PEPCK | PEP, Oxaloacetate, ATP/GTP | Closure of Ω-loop lid, P-loop dynamics, overall enzyme closure | X-ray Crystallography, Structural Studies | nih.govcore.ac.uk |
| Pyruvate Kinase (Yeast) | PEP, ADP, Fru-1,6-P2 | Domain rotations, changes in inter-subunit contacts | Fluorescence Spectroscopy, Trypsin Digestion, CD | oup.com |
| Enzyme I (bacterial PTS) | PEP | Changes around PEP binding site and dimer interface, loop transitions | NMR Spectroscopy, X-ray Crystallography | nih.govpnas.org |
| PEP Mutase | Mg(II), Sulfopyruvate | Opening/closure of a loop gating the active site | X-ray Crystallography | scispace.com |
| EPSPS | S3P, Glyphosate | Transition from open to closed conformation | Limited Tryptic Digestion, Mass Spectrometry, X-ray | pnas.org |
Inter-Domain Communication and Flexibility
Many PEP-interacting proteins are multi-domain enzymes, and communication and flexibility between these domains are critical for their function. The relative movement and dynamics of these domains facilitate substrate binding, product release, and coupling of different steps in a catalytic cycle or pathway.
In PEPCK, the active site is located between the N-terminal and C-terminal domains. ebi.ac.uk Substrate binding leads to a conformational change that involves the closure of these domains around the substrates. tandfonline.com This inter-domain movement is coupled with the closure of the active site lid. pnas.org
Phosphoenolpyruvate (B93156) Synthase (PEPS) from P. furiosus exhibits extreme flexibility in its central domain, which is thought to shuttle the phosphate (B84403) group between two catalytic cores located tens of angstroms apart. x-omics.nl This domain is connected to the catalytic cores by long, flexible loops. x-omics.nl
In the bacterial PTS, many of the domains within the Enzyme II complexes are connected by long, flexible linkers. nih.gov These linkers likely play a role in the efficiency of phosphoryl transfer between domains. nih.gov The interaction between different PTS proteins, such as Enzyme I and HPr, or HPr and Enzyme IIA, involves specific interaction surfaces. caister.comnih.gov While the structures of the individual proteins may be similar in their free and complexed states, the transient and relatively weak nature of these interactions highlights the dynamic aspects of their association. nih.gov
Molecular dynamics simulations and other computational approaches are valuable tools for studying the intrinsic dynamics and flexibility of these enzymes, providing insights into potential substrate pathways and the nature of domain movements. researchgate.net Studies on prolyl oligopeptidase (which interacts with a peptide containing proline, not PEP, but serves as an example of domain flexibility analysis) have used these methods to identify flexible regions and potential substrate tunnels. researchgate.net
The dynamic interplay between domains, often mediated by flexible loops and linkers, is a recurring theme in the function of PEP-interacting proteins, enabling the precise conformational rearrangements required for their diverse roles in cellular metabolism and transport.
Enzymatic Mechanisms and Kinetic Characterization of Pep Proteins
Catalytic Reaction Mechanisms of PEP Proteins
The catalytic mechanisms employed by PEP-utilizing enzymes are diverse, reflecting the different chemical transformations of PEP they facilitate. These mechanisms often involve acid-base catalysis, the formation of transient covalent intermediates, and the crucial involvement of metal ions and cofactors.
Elucidation of Acid-Base Catalysis and Covalent Intermediates
Acid-base catalysis is a fundamental mechanism in many enzyme-catalyzed reactions, involving the donation or acceptance of protons to stabilize transition states and facilitate bond breaking or formation khanacademy.org. In PEP-utilizing enzymes, specific amino acid residues in the active site act as general acids or bases.
Covalent intermediates, where a transient covalent bond forms between the enzyme and the substrate, are also employed by some enzymes to create reactive intermediates and lower activation energy khanacademy.org. For instance, the enzyme MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase), which utilizes PEP, is known to form a transient covalent adduct with PEP via a cysteine residue (Cys-115 in Enterobacter cloacae MurA) researchgate.netnih.gov. This covalent reaction is suggested to be functionally significant, potentially activating PEP for catalysis and contributing to feedback regulation researchgate.netnih.gov. While initially debated as a mere side product, structural and functional studies support the catalytic competence and regulatory role of this covalent adduct researchgate.netnih.gov.
In the case of phosphoenolpyruvate (B93156) mutase (PEPM), which catalyzes the conversion of PEP to 3-phosphonopyruvate, proposed mechanisms include the formation of a phosphorylated aspartate intermediate or a dissociative metaphosphate intermediate ebi.ac.uk. Theoretical studies on PEPM catalysis suggest a dissociative metaphosphate transition state ebi.ac.uk.
Phosphoenolpyruvate carboxylase (PEPC) catalyzes the irreversible β-carboxylation of PEP to oxaloacetate. The mechanism involves the attack of bicarbonate on PEP wikipedia.org. The reaction proceeds through intermediates, including the enolate form of pyruvate (B1213749) wikipedia.orgunl.edu. Structural and biochemical data are consistent with PEPC stabilizing this enolate intermediate nih.gov.
Phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the reversible formation of PEP from oxaloacetate and GTP (or ITP) nih.gov. The reaction proceeds through an enolate intermediate, and PEPCK stabilizes this unstable form of pyruvate generated by the decarboxylation of oxaloacetate nih.gov. This stabilization is crucial for the reversibility of the reaction, allowing for the regeneration of the high-energy phosphoryl donor PEP nih.gov.
Enzyme I (EI) of the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS) catalyzes the transfer of a phosphoryl group from PEP to a histidine residue on EI itself ebi.ac.ukebi.ac.uk. This involves an in-line phosphotransfer mechanism ebi.ac.uk.
Role of Metal Ions and Cofactors in PEP Protein Catalysis
Metal ions and organic cofactors are essential components for the catalytic activity of many enzymes, including those that interact with PEP khanacademy.orgnih.govcnr.it. They can participate in substrate binding, stabilize charged intermediates or transition states, and facilitate redox reactions khanacademy.org.
Phosphoenolpyruvate carboxylase (PEPC) requires a divalent metal cofactor for activity, which can be Co²⁺, Mg²⁺, or Mn²⁺ wikipedia.orgunl.educdnsciencepub.com. Studies suggest that PEP is bidentate coordinated to the metal ion in PEPC unl.edu.
Phosphoenolpyruvate carboxykinase (PEPCK) requires divalent cations, binding at distinct sites (M1 and M2) nih.govacs.org. Manganese (Mn²⁺) is often the most activating cation and is considered physiologically relevant due to PEPCK's higher affinity for it compared to magnesium (Mg²⁺) nih.gov. The M1 metal site is coordinated by protein ligands and oxygen atoms from the substrates oxaloacetate and GTP nih.gov. An additional metal ion (M2) binds in the presence of nucleotide, as the catalytically competent form of the nucleotide is a metal-nucleotide complex nih.gov. These metal ions play roles in coordinating substrates and facilitating phosphoryl transfer nih.gov. Mitochondrial PEPCK structures show the involvement of a cysteine residue (C307) in coordinating the active site Mn²⁺, and the loss of this coordination upon substrate binding may be a regulatory mechanism acs.org.
Phosphoenolpyruvate mutase (PEPM) also requires Mg²⁺ as a cofactor ebi.ac.ukresearchgate.net. The Mg²⁺ ion is located in the active site and is involved in binding the substrate or inhibitors researchgate.netnih.gov.
Enolase, the enzyme that produces PEP, has an absolute requirement for certain divalent metal ions, typically Mg²⁺, for its catalytic activity researchgate.net. Enolase requires two equivalents of metal ion per active site for maximal activity researchgate.net. These metal ions are involved in coordinating the substrate and facilitating the elimination reaction that forms the enol double bond of PEP researchgate.net.
Enzyme Kinetics and Substrate Specificity of PEP Proteins
Enzyme kinetics provides quantitative insights into the rates of enzyme-catalyzed reactions and the affinity of enzymes for their substrates. Substrate specificity defines the range of substrates an enzyme can act upon.
Determination of Steady-State Kinetic Parameters (K_m, V_max, k_cat)
Steady-state kinetic parameters, such as the Michaelis constant (K_m), maximum reaction velocity (V_max), and catalytic constant (k_cat), are determined by measuring reaction rates at varying substrate concentrations. These parameters provide information about the enzyme's efficiency and substrate binding.
For phosphoenolpyruvate carboxylase (PEPC) from Synechocystis sp. PCC 6803, apparent K_m values for PEP, HCO₃⁻, and Mg²⁺ have been determined, along with the apparent V_max and k_cat researchgate.net.
| Substrate/Cofactor | Apparent K_m (mM) |
| PEP | 0.88 ± 0.15 |
| HCO₃⁻ | 3.43 ± 0.45 |
| Mg²⁺ | 4.27 ± 0.46 |
The apparent V_max was reported as 24.22 ± 2.30 U/mg, corresponding to a k_cat of 48.71 ± 4.63 s⁻¹ for this enzyme researchgate.net.
Studies on PEPC from Echinochloa crus-galli have also reported kinetic parameters. The average K_m for PEP for purified PEPC was approximately 0.77 mM cdnsciencepub.com. K_m values for Mg²⁺ were also determined cdnsciencepub.com. Significant differences in k_cat estimates were found between different ecotypes of Echinochloa crus-galli cdnsciencepub.com.
For phosphonopyruvate (B1221233) hydrolase (PPH), an enzyme functionally related to PEPM, steady-state kinetic constants have been determined for a rapid equilibrium ordered kinetic mechanism with Mg²⁺ binding first nih.gov. The dissociation constant (K_d) for Mg²⁺ was 140 ± 40 µM, the k_cat was 105 ± 2 s⁻¹, and the K_m for phosphonopyruvate was 5 ± 1 µM nih.gov.
Investigation of Substrate Promiscuity and Specificity
Enzyme substrate specificity refers to the ability of an enzyme to bind and catalyze a reaction with a specific substrate or a limited range of substrates researchgate.netnih.gov. While some enzymes are highly specific, others exhibit substrate promiscuity, being able to act on multiple different substrates researchgate.netnih.govacs.orgchemrxiv.org.
Phosphoenolpyruvate carboxylase (PEPC) is specific for PEP and bicarbonate as its substrates, catalyzing their conversion to oxaloacetate and inorganic phosphate (B84403) wikipedia.orgunl.edu.
Phosphoenolpyruvate carboxykinase (PEPCK) shows specificity for oxaloacetate, a nucleoside triphosphate (GTP or ITP), PEP, and a nucleoside diphosphate (B83284) (GDP or IDP), depending on the reaction direction nih.gov.
Phosphonopyruvate hydrolase (PPH), while primarily acting on phosphonopyruvate, can utilize PEP as a slow substrate nih.gov. This suggests a degree of substrate promiscuity within this enzyme superfamily nih.gov.
The active site structure plays a key role in determining substrate specificity nih.govresearchgate.netnih.gov. For example, the wide catalytic pocket of Prolyl Endopeptidase from Aspergillus niger is thought to be important for its ability to recognize and cleave protein substrates researchgate.netnih.gov.
Analysis of Isotope Effects in this compound Catalysis
Kinetic isotope effects (KIEs) are powerful tools used to probe the mechanisms of enzyme-catalyzed reactions, providing insights into the transition state structure and the rate-limiting steps chempep.commcmaster.ca. KIEs measure the change in reaction rate when an atom in the substrate is replaced by one of its heavier isotopes.
Carbon isotope effects have been investigated for enzymes involved in PEP metabolism. For phosphoenolpyruvate carboxykinase (PEPCK), the carbon isotope effect on the carboxylation of PEP has been measured nih.gov. The variation of the carbon isotope effect with substrate concentrations indicated that the enzyme operates by a random kinetic mechanism and requires a binding site for CO₂ nih.gov.
The small carbon isotope effect accompanying the carboxylation of PEP by phosphoenolpyruvate carboxylase (PEPC) has also been studied, particularly in connection with isotope fractionation in plants unl.edu.
Analysis of KIEs can reveal which steps in the catalytic cycle are rate-limiting and provide details about the chemical transformations occurring at the transition state chempep.com.
Mechanisms of Inhibitor and Activator Interactions with PEP Proteins
The activity of PEP-interacting enzymes is finely tuned through interactions with various small molecules that can either inhibit or activate their catalytic function. These interactions can occur at the enzyme's active site or at distinct allosteric sites, leading to different kinetic outcomes.
Competitive, Non-Competitive, and Uncompetitive Inhibition Studies
Enzyme inhibition is a critical regulatory mechanism where inhibitor molecules reduce the enzyme's catalytic rate. Different types of inhibition are distinguished by how the inhibitor interacts with the enzyme and enzyme-substrate complex, affecting kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).
Competitive Inhibition: In competitive inhibition, the inhibitor molecule structurally resembles the substrate and competes with it for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for active site binding. Kinetically, competitive inhibition results in an increase in the apparent Km for the substrate, while the Vmax remains unchanged. An example is the inhibition of Phosphonopyruvate Hydrolase (PPH) by oxalate (B1200264) and sulfopyruvate, which are competitive inhibitors with Ki values of 17 µM and 210 µM, respectively, against the substrate phosphonopyruvate.
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site distinct from the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic efficiency. Non-competitive inhibition cannot be overcome by increasing substrate concentration. Kinetically, non-competitive inhibition decreases the apparent Vmax, while the Km remains unchanged.
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex, typically at a site distinct from the active site. This binding sequesters the enzyme-substrate complex, effectively reducing the concentration of functional enzyme. Uncompetitive inhibition cannot be overcome by increasing substrate concentration. Kinetically, uncompetitive inhibition results in a decrease in both the apparent Km and the apparent Vmax.
Mixed Inhibition: Mixed inhibition is a type of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This often occurs when the inhibitor binds to an allosteric site. Kinetically, mixed inhibition typically results in a decrease in Vmax and can either increase or decrease the apparent Km depending on the relative affinities of the inhibitor for the free enzyme versus the enzyme-substrate complex. Malate (B86768) has been described as a mixed inhibitor of Phosphoenolpyruvate Carboxylase (PEPC), with both competitive and non-competitive components to its inhibition. The non-competitive (V-type) inhibition by malate is influenced by factors such as pH and the presence of other ligands. For instance, the V-type inhibition of maize PEPC by malate is less pronounced at pH 8 compared to pH 7. Studies on pig cytosolic PEPCK (PEPCK-C) showed that 3-mercaptopicolinic acid (3-MPA) acts as a mixed non-competitive inhibitor when PEP is the variable substrate, but as an uncompetitive inhibitor when GDP is the variable substrate. This suggests that the mechanism of inhibition can depend on the specific substrate being varied in kinetic assays.
Allosteric Activation and Inhibition Mechanisms
Allosteric regulation involves the binding of effector molecules to sites on the enzyme that are distinct from the active site. This binding induces conformational changes in the enzyme, which in turn affect the affinity of the active site for the substrate or the enzyme's catalytic efficiency. Allosteric regulation is a crucial mechanism for controlling metabolic flux in response to cellular signals.
Allosteric Activation: Allosteric activators bind to an allosteric site and stabilize a conformation of the enzyme that has higher affinity for the substrate or increased catalytic rate. This often results in a decrease in the apparent Km and/or an increase in Vmax, and can convert sigmoidal substrate binding kinetics to hyperbolic kinetics. For example, Phosphoenolpyruvate Carboxylase (PEPC) from C4 plants is allosterically activated by glucose-6-phosphate (G6P), which decreases the apparent Km for PEP and can reverse inhibition by malate and aspartate. Glycine (B1666218), serine, and alanine (B10760859) also activate PEPC-C4 enzymes from grasses. Acetyl-CoA is a potent allosteric activator of Escherichia coli PEPC, and its activation is synergized by fructose (B13574) 1,6-bisphosphate (FBP) and GTP. Pyruvate Kinase (PK) activity is allosterically activated by FBP, which binds to an allosteric site and increases the enzyme's affinity for PEP.
Allosteric Inhibition: Allosteric inhibitors bind to an allosteric site and stabilize a conformation of the enzyme that has lower affinity for the substrate or decreased catalytic rate. This often results in an increase in the apparent Km and/or a decrease in Vmax, and can increase the sigmoidicity of substrate binding curves. Malate and aspartate are well-known allosteric inhibitors of plant PEPC, increasing the apparent Km for PEP without altering Vmax at saturating substrate levels. The inhibition by malate can be dependent on Mg2+ concentration. ADP acts as an allosteric inhibitor of PEPCK, linking its activity to the cell's energy status. ATP and alanine are allosteric inhibitors of some pyruvate kinase isozymes, increasing the apparent Km for PEP and increasing the sigmoidicity of the substrate concentration-velocity curve. Studies on Arabidopsis thaliana PEPCK have shown allosteric modulation by intermediates of plant metabolism, including inhibition by citrate (B86180) and α-ketoglutarate, and activation by malate.
The interplay between competitive, non-competitive, uncompetitive, and allosteric mechanisms allows for fine-grained control over the activity of PEP-interacting enzymes, enabling cells to adapt their metabolism to changing physiological conditions and environmental cues.
Data Tables
| Enzyme | Effector | Type of Interaction (Kinetic) | Effect on Km (PEP) | Effect on Vmax | Notes | Source |
| PEPC (C4 plants, D. sanguinalis) | Malate | Mixed/Competitive-like | Increase | Unchanged | Inhibition dependent on pH and Mg2+ concentration. | |
| PEPC (C4 plants, D. sanguinalis) | Aspartate | Competitive-like | Increase | Unchanged | Inhibition dependent on pH and Mg2+ concentration. | |
| PEPC (C4 plants, D. sanguinalis) | Glucose-6-phosphate | Allosteric Activator | Decrease | - | Reverses malate/aspartate inhibition. | |
| PEPC (B. fedtschenkoi) | L-Malate | Competitive (at high pH) | - | - | Kinetics more complex at low pH. | |
| PEPCK (Pig cytosolic) | 3-Mercaptopicolinic acid | Mixed Non-Competitive (vs PEP) | - | Decrease | Uncompetitive vs GDP. | |
| PEPCK (Rat cytosolic) | 3-Mercaptopicolinic acid | Mixed | - | - | Binds to active and allosteric sites. | |
| PEPCK (Arabidopsis thaliana AthPEPCK1) | Malate | Allosteric Activator | - | - | ||
| PEPCK (Arabidopsis thaliana AthPEPCK1) | Glucose-6-phosphate | Allosteric Inhibitor | - | - | ||
| PEPCK (Arabidopsis thaliana AthPEPCK1/2) | Citrate | Allosteric Inhibitor | - | - | ||
| PEPCK (Arabidopsis thaliana AthPEPCK1/2) | α-Ketoglutarate | Allosteric Inhibitor | - | - | ||
| Pyruvate Kinase (Mytilus edulis) | Alanine | Allosteric Inhibitor | Increase (apparent) | - | Increases sigmoidicity (Hill coefficient). | |
| Pyruvate Kinase (Mytilus edulis) | ATP | Allosteric Inhibitor | - | - | Less effective inhibitor than alanine. | |
| Pyruvate Kinase (Mytilus edulis) | Fructose 1,6-bisphosphate | Allosteric Activator | Decrease (apparent) | - | Shifts kinetics from sigmoidal to hyperbolic. | |
| Pyruvate Kinase (Yam tuber) | ATP | Competitive Inhibitor (vs PEP) | Increase | Unchanged | Ki = 2.5 mM. | |
| Pyruvate Kinase (Yam tuber) | AMP | Activator | - | - | ||
| PPH (Variovorax sp. Pal2) | Oxalate | Competitive (vs P-pyr) | - | - | Ki = 17 µM. | |
| PPH (Variovorax sp. Pal2) | Sulfopyruvate | Competitive (vs P-pyr) | - | - | Ki = 210 µM. |
Note: This table summarizes findings from various sources and enzyme types. Specific kinetic parameters and inhibition types can vary depending on the enzyme source, assay conditions (pH, metal ion concentration, etc.), and the specific substrate or product being varied.
Detailed Research Findings
Research into PEP-interacting enzymes has revealed detailed insights into their regulatory mechanisms. For instance, studies on maize leaf PEPC have shown that malate and aspartate inhibit the enzyme by increasing the apparent Km for PEP, with the degree of inhibition influenced by pH and Mg2+ concentration. Glucose-6-phosphate activates maize PEPC by decreasing the apparent Km for PEP and can counteract the inhibitory effects of malate and aspartate. The allosteric activation of maize C4-PEPC by G6P has been confirmed structurally, with G6P binding to a distinct allosteric site. Mutations in this site can abolish G6P activation.
In Escherichia coli PEPC, acetyl-CoA is a primary activator, and its effect is significantly enhanced by the synergistic action of FBP and GTP. This synergistic activation is crucial for alleviating the strong inhibition caused by aspartate and malate under physiological conditions.
Pyruvate kinase from the sea mussel Mytilus edulis exhibits allosteric properties, showing positive cooperativity for PEP binding. Alanine and ATP inhibit this enzyme, increasing the sigmoidicity of the PEP saturation curve, while FBP activates it, shifting the kinetics towards hyperbolic behavior. Inhibition by alanine and ATP appears to be independent.
Studies on PEPCK inhibition by 3-mercaptopicolinic acid (MPA) have combined kinetic and structural approaches. These studies indicate that MPA can bind to two sites on PEPCK: the active site (contributing to competitive inhibition) and a separate allosteric site. Binding to the allosteric site is suggested to affect the nucleotide-binding site, reducing its affinity for nucleotides.
Research on Arabidopsis thaliana PEPCK isoforms (AthPEPCK1 and AthPEPCK2) has identified several allosteric effectors, including succinate, fumarate, citrate, and α-ketoglutarate. Interestingly, malate activated AthPEPCK1 but inhibited PEPC from other sources, highlighting enzyme-specific regulatory differences.
These detailed kinetic and structural studies provide a comprehensive understanding of how inhibitors and activators modulate the activity of PEP-interacting proteins, revealing the complexity and specificity of metabolic regulation.
Regulation of Pep Protein Activity and Gene Expression
Post-Translational Modifications (PTMs) of PEP Proteins
Post-translational modifications are crucial for the rapid modulation of protein function in response to metabolic and environmental shifts. frontiersin.orguib.no These covalent modifications can activate or inactivate enzymes, alter their localization, and target them for degradation. acs.orgthermofisher.compepdd.com
Regulatory Phosphorylation and Dephosphorylation Cascades
Phosphorylation is a key post-translational modification that regulates the activity of several enzymes involved in PEP metabolism. frontiersin.org This process involves the addition of a phosphate (B84403) group to specific amino acid residues, often leading to a conformational change that alters the protein's function.
In plants, the activity of key enzymes in PEP metabolism is controlled by phosphorylation. For instance, Phosphoenolpyruvate (B93156) Carboxylase (PEPC) is regulated diurnally by reversible phosphorylation. nih.gov The phosphorylation of a serine residue on PEPC, catalyzed by PEPC kinase (PEPCk), increases its activity and reduces its sensitivity to the inhibitor malate (B86768). nih.govscielo.org.mx Conversely, dephosphorylation inactivates the enzyme.
Similarly, Pyruvate (B1213749), Phosphate Dikinase (PPDK), which catalyzes the conversion of pyruvate to PEP, is regulated by a bifunctional regulatory protein (PDRP). mdpi.com The phosphorylation of a threonine residue on PPDK inactivates the enzyme. mdpi.com In maize leaves, Phosphoenolpyruvate Carboxykinase (PEPCK) is phosphorylated in the dark and dephosphorylated in the light, with phosphorylation decreasing its activity. mdpi.com
In the context of plastid gene expression, the plastid-encoded RNA polymerase (PEP) is regulated by the phosphorylation of its associated sigma factors. frontiersin.org This phosphorylation is carried out by a plastid transcription kinase (PTK), which itself is subject to regulation by phosphorylation and redox state. researchgate.net The phosphorylated form of the sigma-like factor (SLF) binds tightly to the PEP core, leading to reduced transcription efficiency. researchgate.net
The bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS) provides another example of a complex phosphorylation cascade. researchgate.netnih.govasm.org In this system, the phosphoryl group from PEP is transferred through a series of proteins (Enzyme I, HPr, EIIA, and EIIB) to ultimately phosphorylate incoming sugars. nih.govasm.org The phosphorylation state of these PTS components also serves a regulatory role, influencing the activity of various non-PTS proteins. researchgate.netnih.govasm.org
Acetylation, Methylation, and Other Covalent Modifications
Beyond phosphorylation, other covalent modifications such as acetylation and methylation play significant roles in regulating protein function. jpt.comabcam.compharmacologyeducation.org
Acetylation involves the addition of an acetyl group to a lysine (B10760008) residue, which can neutralize its positive charge and weaken the interaction between the protein and DNA. abcam.comtestbook.com This modification is crucial in regulating gene expression by altering chromatin structure. abcam.compnas.org The acetyl group donor for these reactions is acetyl-CoA, a key metabolite derived from various pathways including glycolysis. pnas.orgresearchgate.net In the context of PEP-related enzymes, acetylation of Pyruvate Kinase M2 (PKM2) in cancer cells can disrupt its tetrameric structure, leading to a less active dimeric/monomeric form that can translocate to the nucleus and act as a transcriptional coactivator. semanticscholar.org
Methylation , the addition of a methyl group, typically occurs on lysine or arginine residues. abcam.comtestbook.com Unlike acetylation, which generally leads to gene activation, the effect of methylation on transcription can be either activating or repressive depending on the specific residue modified. abcam.com The universal methyl donor for these reactions is S-adenosylmethionine (SAM). researchgate.net
Other notable covalent modifications include:
Glycosylation: The attachment of sugar moieties. frontiersin.orgpepdd.com
Ubiquitination: The addition of ubiquitin, which is discussed in the next section. abcam.com
Sumoylation, Tyr nitration, and S-nitrosylation: These modifications also impact various aspects of chloroplast protein function. frontiersin.org
| Modification | Description | Key Enzymes/Donors | General Function |
|---|---|---|---|
| Phosphorylation | Addition of a phosphate group to serine, threonine, or tyrosine residues. | Kinases, Phosphatases | Activation/inactivation of enzymes, signal transduction. frontiersin.org |
| Acetylation | Addition of an acetyl group to lysine residues. | Acetyltransferases, Deacetylases, Acetyl-CoA | Regulation of gene expression, alteration of protein charge. abcam.comtestbook.com |
| Methylation | Addition of a methyl group to lysine or arginine residues. | Methyltransferases, Demethylases, S-adenosylmethionine (SAM) | Regulation of gene expression, can be activating or repressive. abcam.comtestbook.com |
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. thermofisher.commdpi.com This process is critical for targeting proteins for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. thermofisher.commdpi.com The ubiquitination process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). mdpi.comresearchgate.net
A key example within the PEP metabolic network is the regulation of PEPC kinase (PEPCk). nih.govoup.com PEPCk is a low-abundance protein with a rapid turnover rate. nih.govoup.com Studies have shown that PEPCk is ubiquitinated and subsequently degraded by the 26S proteasome. oup.com Inhibition of the proteasome with MG132 leads to the accumulation of ubiquitinated PEPCk, confirming the involvement of the ubiquitin-proteasome pathway in its degradation. nih.govoup.com This rapid degradation allows for tight control over the phosphorylation state and activity of PEPC.
Monoubiquitination of a conserved lysine residue in some plant PEPC isozymes has also been observed, which increases the enzyme's sensitivity to inhibitors like malate and aspartate. oup.com
Allosteric Regulation of PEP Proteins
Allosteric regulation occurs when the binding of an effector molecule to a site other than the active site—the allosteric site—alters the protein's activity. researchgate.netnih.govmiddlebury.edu This mechanism allows for fine-tuning of metabolic pathways in response to the cellular concentration of various metabolites. proteopedia.org
Identification of Effector Molecules and Regulatory Networks
Several enzymes in the PEP pathway are subject to allosteric regulation by a variety of effector molecules.
Phosphoenolpyruvate Carboxylase (PEPC) is a prime example of an allosterically regulated enzyme. oup.comwikipedia.org
Activators: In many plants and bacteria, PEPC is activated by phosphorylated sugars like glucose-6-phosphate (G6P) and fructose-1,6-bisphosphate (F-1,6-BP). oup.comwikipedia.org Acetyl-CoA also acts as a positive effector. wikipedia.orgoup.com These molecules signal a high flux through glycolysis, indicating a need for increased oxaloacetate production to replenish the citric acid cycle. wikipedia.org In some plant C4 isoenzymes, neutral amino acids like glycine (B1666218) and serine can also act as activators. scielo.org.mx
Inhibitors: PEPC is commonly inhibited by dicarboxylic acids such as L-malate and L-aspartate, which are products of the reaction pathway, thus providing feedback inhibition. scielo.org.mxoup.comoup.com
Pyruvate Kinase (PK) , which catalyzes the final step of glycolysis, is also allosterically regulated. proteopedia.orgwikipedia.org
Activators: Fructose-1,6-bisphosphate (FBP) is a major allosteric activator of most PK isozymes. wikipedia.orgpnas.org This is a form of feed-forward activation, as FBP is a product of an earlier step in glycolysis.
Inhibitors: ATP and the amino acid alanine (B10760859) act as negative allosteric effectors. proteopedia.org
The bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS) forms a vast regulatory network that responds to the phosphorylation state of its various components, thereby controlling not only carbohydrate uptake and metabolism but also interfering with nitrogen and phosphorus utilization. researchgate.netnih.govasm.org
| Enzyme | Allosteric Activators | Allosteric Inhibitors |
|---|---|---|
| Phosphoenolpyruvate Carboxylase (PEPC) | Glucose-6-phosphate, Fructose-1,6-bisphosphate, Acetyl-CoA, Glycine, Serine scielo.org.mxoup.comwikipedia.org | L-Malate, L-Aspartate scielo.org.mxoup.comoup.com |
| Pyruvate Kinase (PK) | Fructose-1,6-bisphosphate wikipedia.orgpnas.org | ATP, Alanine proteopedia.org |
Structural Basis of Allosteric Control in PEP Proteins
The structural basis of allosteric regulation involves conformational changes that are transmitted from the allosteric site to the active site. researchgate.netnih.gov
Crystal structures of E. coli PEPC (Ec-PEPC) and maize PEPC (Zm-PEPC) have revealed that the enzyme has a (βα)8-barrel fold. oup.com The structure of Ec-PEPC complexed with the inhibitor L-aspartate is considered to represent an inactive state, while the Zm-PEPC structure with an activator analogue represents an active state. oup.com The binding of these effectors to the allosteric site, which is distinct from the active site, induces conformational changes that alter the enzyme's affinity for its substrate, PEP.
In the case of Pyruvate Kinase, the allosteric site is located approximately 40 Å from the active site. proteopedia.org The binding of the activator Fructose-1,6-bisphosphate (FBP) induces significant domain motions. proteopedia.org These conformational changes are transmitted through the protein structure, leading to a distortion of the PEP binding site by about 29 degrees upon transition from the inactive T-state to the active R-state, which increases the enzyme's affinity for PEP. proteopedia.org
For Pyruvate Kinase M2 (PKM2), post-translational modifications like phosphorylation and acetylation at the allosteric site can elicit major structural reorganization of the FBP binding pocket. semanticscholar.org This impacts the interaction with FBP and disrupts the enzyme's oligomerization, favoring a less active dimeric/monomeric state. semanticscholar.org
Transcriptional and Translational Control of PEP Protein Gene Expression
The expression of PEPC genes is managed at multiple levels, from the initiation of transcription to the stability of the resulting messenger RNA (mRNA), ensuring a finely tuned response to developmental and environmental cues.
The transcription of PEPC genes is initiated and controlled by specific DNA sequences within their promoter regions, which act as binding sites for various transcription factors. In tomato, the promoter for the fruit-specific PEPC gene, SlPPC2, contains a putative TATA box and binding sites for transcription factors such as MADS domain factors, TCP, and WRKY. nih.govoup.com Studies have shown that the distal region of this promoter, located between positions -1528 to -430, contains the primary cis-acting elements responsible for the high level of gene activity in young fruit. oup.com
In other plants, different regulatory elements have been identified. For instance, the promoter of the tobacco PEPC gene, Nsppc1, contains a phosphorus-deficiency-responsive element that is both necessary and sufficient for the gene's induction under low phosphate conditions. researchgate.net This region notably includes a binding site for Dof proteins, a class of transcription factors known to be involved in the tissue-specific and light-regulated expression of the C4 PEPC gene in maize. researchgate.net Research in maize has also suggested that the transcription factor COL8 may regulate PEPC expression during the development of mesophyll cells. frontiersin.org
Table 1: Identified Transcription Factors and Promoter Elements for PEPC Genes
| Plant Species | PEPC Gene | Identified Element/Factor | Function/Role | Source |
|---|---|---|---|---|
| Tomato (Solanum lycopersicum) | SlPPC2 | MADS domain factors, TCP, WRKY binding sites | Regulation of fruit-specific expression | nih.govoup.com |
| Tobacco (Nicotiana tabacum) | Nsppc1 | Phosphorus-deficiency-responsive element (-539 to -442 bp) | Induction of gene expression under phosphorus deficiency | researchgate.net |
| Tobacco (Nicotiana tabacum) | Nsppc1 | Dof protein binding site | Putative transcriptional regulation | researchgate.net |
| Maize (Zea mays) | C4 PEPC | COL8 (transcription factor) | Potential regulation during mesophyll cell development | frontiersin.org |
Beyond transcription, the regulation of PEPC levels also occurs post-transcriptionally, primarily through the modulation of mRNA stability and translation efficiency. Studies in maize have indicated that the nitrogen-inducible expression of the C4-type PEPC gene (C4Ppc1) is controlled at both the transcriptional and post-transcriptional levels. frontiersin.org A discrepancy between the steady-state levels of mRNA and the rate of transcription suggests that nitrogen availability influences the stability of the PEPC transcript. frontiersin.org
Furthermore, in some C4 plants like amaranth, post-transcriptional or translational regulation appears to be the primary mechanism for controlling the cell-specific accumulation of the C4 PEPC protein, as opposed to purely transcriptional control. frontiersin.org The 5'-untranslated region (5'-UTR) of PEPC genes can also play a role. The predicted secondary structure of the 5'-UTR can differ between PEPC isoforms, potentially affecting mRNA accumulation or degradation, thus adding another layer of post-transcriptional control. mdpi.com For example, in facultative CAM plants, PEPC transcripts can accumulate within hours of a stress stimulus, while the corresponding protein accumulation begins much later, highlighting a temporal separation between transcription and translation. nih.gov
Promoter Elements and Transcription Factor Binding
Environmental and Physiological Control of this compound Activity
The catalytic activity of the PEPC enzyme is not static; it is dynamically controlled by a variety of external environmental factors and internal physiological states. This regulation allows the plant to adapt its metabolism to changing conditions.
Light is a major signal for the activation of PEPC, particularly the C4 isoforms. This activation is mediated by the reversible, light-dependent phosphorylation of the enzyme. frontiersin.org Phosphorylation increases PEPC activity by making it less sensitive to inhibition by malate and more sensitive to activation by glucose-6-phosphate. frontiersin.org
Temperature profoundly influences PEPC activity, with different optimal temperatures for enzymes from C3 and C4 plants. C4 PEPC from Amaranthus hypochondriacus shows an optimal temperature of 45°C, whereas C3 PEPC from Pisum sativum is most active at a more moderate 30°C. The C4 enzyme is more sensitive to cold temperatures, losing significant activity at 15°C, while the C3 enzyme is more sensitive to supra-optimal heat. Temperature also modulates the enzyme's sensitivity to allosteric effectors like malate.
Nutrient availability is another critical control point. In maize, nitrogen deficiency leads to a downregulation of C4 PEPC transcript and protein levels, a process that is reversed upon nitrogen supply. nih.gov This upregulation is thought to be mediated by glutamic acid. nih.gov Similarly, phosphorus deficiency has been shown to induce PEPC transcription in tobacco. researchgate.net In wheat, both sucrose (B13894) and nitrogen have been reported to enhance PEPC activity.
Table 2: Regulation of PEPC Activity by Environmental and Physiological Factors
| Factor | Plant Type/Species | Effect on PEPC | Mechanism | Source |
|---|---|---|---|---|
| Light | C4 and CAM plants | Activation | Reversible phosphorylation; decreases sensitivity to malate, increases sensitivity to glucose-6-phosphate | frontiersin.org |
| High Temperature | C4 plants (e.g., A. hypochondriacus) | Optimal activity around 45°C; less sensitive to heat | Inherent enzyme property | |
| High Temperature | C3 plants (e.g., P. sativum) | Optimal activity around 25-30°C; more sensitive to heat | Inherent enzyme property | mdpi.com |
| Low Temperature | C4 plants (e.g., A. hypochondriacus) | High sensitivity; significant activity loss | Inherent enzyme property | |
| Nitrogen | Maize (C4) | Upregulation of transcript and protein | Transcriptional and post-transcriptional control, possibly mediated by glutamic acid | nih.gov |
| Phosphorus Deficiency | Tobacco (C3) | Induction of transcription | Activation of specific promoter elements | researchgate.net |
| Sucrose | Wheat (C3) | Enhances activity | Metabolic regulation |
PEPC activity and expression are often governed by the plant's internal circadian clock, resulting in distinct diurnal patterns. In C4 plants, the PEPC gene is considered an "early morning phasing gene," with its expression showing an oscillatory rhythm that persists even in constant light, indicating control by the circadian clock. cas.cz
In the C4 plant Amaranthus hypochondriacus, PEPC activity exhibits a clear diurnal trend, being low in the early morning, reaching a maximum in the mid-afternoon (around 15:00 h), and then declining by midnight. This rhythm is mirrored by changes in the enzyme's regulatory properties. For example, inhibition by malate is highest in the morning and lowest at the afternoon peak of activity, while activation by glucose-6-phosphate follows the opposite pattern. These daily rhythms are influenced by the interplay of light and temperature fluctuations throughout the day.
In CAM plants, this diurnal regulation is even more pronounced and is central to their unique photosynthetic mechanism. The circadian clock controls the expression of PEPC kinase, which is primarily expressed at night. This nocturnal kinase phosphorylates and activates PEPC, enabling the fixation of CO2 into malate during the night when stomata are open. The enzyme is then dephosphorylated and less active during the day.
Table 3: Diurnal Changes in PEPC Activity and Regulation in Amaranthus hypochondriacus (C4 Plant)
| Time of Day | PEPC Activity Level | Inhibition by Malate | Activation by Glucose-6-Phosphate | Correlating Environmental Factor | Source |
|---|---|---|---|---|---|
| 06:00 h (Morning) | Low | High | Low | Low light and temperature | |
| 15:00 h (Afternoon) | Maximum | Minimum | Maximum | High temperature (light peaks earlier) | |
| 24:00 h (Midnight) | Decreased | Increased from afternoon low | Decreased from afternoon high | Darkness and lower temperature |
Biological Roles and Metabolic Integration of Pep Proteins
Phosphoenolpyruvate (B93156) (PEP) is a pivotal intermediate compound in the metabolism of most organisms, playing a central role in the synthesis of carbon skeletons and in energy metabolism. mdpi.comwikipedia.org Proteins that utilize or produce PEP are integral to connecting and regulating major metabolic pathways. In plants, these proteins are involved in carbon fixation during photosynthesis, energy metabolism, and the biosynthesis of a wide array of aromatic compounds. mdpi.com In bacteria, PEP serves as a crucial energy source and a phosphate (B84403) donor for the transport and phosphorylation of sugars. mdpi.com
Role in C4 Photosynthesis and Crassulacean Acid Metabolism (CAM)
In certain plants adapted to arid conditions or high temperatures, traditional C3 photosynthesis is inefficient due to a process called photorespiration, where the enzyme RuBisCO wastefully fixes oxygen instead of carbon dioxide (CO2). wikipedia.org C4 and Crassulacean Acid Metabolism (CAM) plants have evolved mechanisms to concentrate CO2 around RuBisCO, significantly boosting photosynthetic efficiency. wikipedia.orgwikipedia.org Proteins utilizing phosphoenolpyruvate are central to these adaptations.
The key enzyme in this context is Phosphoenolpyruvate Carboxylase (PEPC) . wikipedia.orgnih.gov This cytosolic enzyme catalyzes the irreversible carboxylation of PEP using bicarbonate (HCO3−) to produce oxaloacetate, a four-carbon compound. wikipedia.orgnih.gov This reaction is the initial step of carbon fixation in both C4 and CAM photosynthesis. nih.gov
In C4 plants , such as maize and sugarcane, CO2 is first captured in the mesophyll cells by PEPC. wikipedia.org The resulting oxaloacetate is then converted to other four-carbon acids, like malate (B86768), and transported to specialized bundle-sheath cells. wikipedia.org Inside these cells, the malate is decarboxylated, releasing a high concentration of CO2 that is then refixed by RuBisCO in the Calvin cycle. wikipedia.orgwikipedia.org This spatial separation of initial and final CO2 fixation minimizes photorespiration. wikipedia.org Another key enzyme, Pyruvate (B1213749) Phosphate Dikinase (PPDK) , is essential for regenerating PEP from pyruvate in the mesophyll cells, a process that consumes ATP. mdpi.comlibretexts.org
In CAM plants , which are often succulents adapted to deserts, the process is temporally separated to conserve water. wikipedia.org These plants open their stomata at night, when temperatures are lower and humidity is higher, to fix CO2 into organic acids using PEPC. wikipedia.orglibretexts.org These acids are stored in vacuoles overnight. wikipedia.org During the day, the stomata close to prevent water loss, and the stored acids are decarboxylated to release CO2 for the Calvin cycle, which operates using the ATP and NADPH produced from light-dependent reactions. wikipedia.org
| Enzyme (PEP Protein) | Pathway(s) | Role | Organism Type |
| Phosphoenolpyruvate Carboxylase (PEPC) | C4, CAM | Catalyzes the initial fixation of HCO3− with PEP to form oxaloacetate. wikipedia.orgpearson.com | C4 and CAM Plants |
| Pyruvate Phosphate Dikinase (PPDK) | C4 | Regenerates PEP from pyruvate to sustain the C4 cycle. mdpi.com | C4 Plants |
| PEP Carboxykinase (PEPCK) | CAM | In some species, decarboxylates malate to release CO2 and form PEP in the cytoplasm during the day. wikipedia.org | CAM Plants |
Involvement in Gluconeogenesis and Glycolysis
PEP is a critical junction point between glycolysis, the breakdown of glucose for energy, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.org
In glycolysis , the enzyme Enolase catalyzes the conversion of 2-phosphoglycerate into the high-energy molecule PEP. mdpi.comwikipedia.org Subsequently, Pyruvate Kinase (PK) transfers the high-energy phosphate group from PEP to ADP, forming a molecule of ATP and pyruvate. mdpi.comwikipedia.org This is a key energy-generating step and one of the irreversible reactions of glycolysis. nih.gov
In gluconeogenesis , the process that essentially reverses glycolysis, the irreversible step catalyzed by pyruvate kinase must be bypassed. nih.govmetwarebio.com This bypass involves two key enzymes. First, Pyruvate Carboxylase converts pyruvate to oxaloacetate within the mitochondria. nih.gov Then, Phosphoenolpyruvate Carboxykinase (PEPCK) converts oxaloacetate to PEP, a reaction that consumes a high-energy phosphate molecule (GTP in animals, ATP in some plants). wikipedia.orgnih.gov This formation of PEP is a rate-limiting step in gluconeogenesis. wikipedia.org The PEP generated can then proceed through the reversible steps of the glycolytic pathway to be converted into glucose. nih.gov
| Process | Key PEP-Related Reaction | Enzyme(s) Involved |
| Glycolysis | 2-phosphoglycerate → PEP | Enolase |
| PEP → Pyruvate | Pyruvate Kinase (PK) | |
| Gluconeogenesis | Pyruvate → Oxaloacetate → PEP | Pyruvate Carboxylase, PEP Carboxykinase (PEPCK) |
PEP Proteins in Biosynthetic Pathways
Beyond central carbon metabolism, PEP serves as a precursor for a multitude of essential biomolecules. The enzymes that use PEP in these pathways are crucial for producing amino acids, aromatic compounds, and for integrating carbon and nitrogen metabolism.
Contribution to Amino Acid and Aromatic Compound Synthesis
PEP is a foundational building block for the aromatic amino acids: phenylalanine, tryptophan, and tyrosine. wikipedia.org The synthesis of these compounds begins with the shikimate pathway . The first committed step of this pathway is catalyzed by the enzyme DAHP synthase , which condenses PEP with erythrose-4-phosphate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP). wikipedia.org The pathway proceeds through several steps to produce chorismate, a branch-point metabolite that is the direct precursor for the three aromatic amino acids and other aromatic compounds like flavonoids and lignin (B12514952) in plants. wikipedia.org
Furthermore, PEP plays an anaplerotic role, meaning it replenishes intermediates of the Tricarboxylic Acid (TCA) cycle. wikipedia.orgnih.gov The enzyme PEPC fixes CO2 to PEP to form oxaloacetate. wikipedia.org Oxaloacetate and another TCA cycle intermediate, α-ketoglutarate, are the carbon skeletons required for the synthesis of the aspartate and glutamate (B1630785) families of amino acids, respectively. nih.gov
Linkages to Shikimate Pathway and Nitrogen Assimilation
The role of PEP proteins, particularly PEPC, creates a critical link between carbon and nitrogen metabolism. nih.gov By replenishing oxaloacetate for the TCA cycle, PEPC ensures a steady supply of carbon skeletons (α-ketoglutarate) needed for nitrogen assimilation via the GS-GOGAT (glutamine synthetase-glutamate synthase) cycle. nih.gov This process incorporates ammonium (B1175870) into organic molecules. Research in Arabidopsis has shown that a lack of PEPC activity disrupts the carbon-nitrogen balance, leading to reduced ammonium fixation. nih.gov In cyanobacteria, the regulation of PEPC by the signal protein PII is directly linked to the cell's global carbon and nitrogen status, highlighting its central regulatory position. nih.gov
Diverse Physiological Functions of PEP Proteins Across Organisms
The functions of PEP-related proteins extend to a wide range of physiological processes that are vital for growth, development, and adaptation.
Anaplerotic Functions : In bacteria, plants, and algae, PEPC's primary role outside of C4/CAM photosynthesis is to replenish TCA cycle intermediates consumed in biosynthesis. nih.govresearchgate.net This is crucial for sustaining the cycle when its components are used to create amino acids, fatty acids, and other essential molecules. researchgate.net
Fruit Ripening and Seed Development : PEPC activity has been shown to be important during fruit development and ripening in species like tomato and peach. researchgate.net In plants, pyruvate phosphate dikinase (PPDK) is involved in mobilizing carbon skeletons during seed germination for gluconeogenesis. mdpi.com Overexpression of PPDK has been linked to increased seed size and nitrogen content in Arabidopsis. mdpi.com
Gene Regulation : In the fruit fly Drosophila melanogaster, a specific "this compound" has been identified that functions in regulating gene expression. It influences RNA formation and is crucial for developmental stages controlled by the hormone ecdysone. ontosight.ai
Bacterial Phosphotransferase System (PTS) : In many bacteria, PEP serves as the energy and phosphate source for the PTS, a unique system that couples the transport of sugars into the cell with their phosphorylation. mdpi.com
Roles in Plant Development and Environmental Stress Responses
The regulation of plant growth, development, and adaptation to environmental challenges involves complex networks where both the metabolic compound phosphoenolpyruvate (PEP) and signaling Plant Elicitor Peptides (Peps) play crucial roles.
Phosphoenolpyruvate (PEP) Metabolism: As a central intermediate metabolite, PEP stands at the crossroads of major metabolic pathways, including glycolysis and the biosynthesis of aromatic compounds. mdpi.com Its metabolism, mediated by enzymes like pyruvate kinase (PK), PEP carboxylase (PEPC), and PEP carboxykinase (PEPCK), is integral to numerous developmental processes and stress responses. mdpi.comresearchgate.netoup.com
Development: PEPC is involved in seed formation and germination, fruit ripening, and carbon-nitrogen allocation, which are fundamental to plant growth. mdpi.comresearchgate.net In C4 and CAM plants, PEPC plays a primary role in the initial fixation of atmospheric CO2. mdpi.commdpi.com
Stress Response: The expression and activity of PEP-metabolizing enzymes are significantly modulated by environmental stresses. For instance, silencing of PEP carboxykinase (PEPCK) in sorghum has been shown to negatively affect development and stress responses. mdpi.com In Arabidopsis thaliana, mutants of the PPC3 gene, which encodes a PEPC isoenzyme, exhibit a stressed phenotype under normal conditions and are less responsive to salt stress, highlighting the enzyme's crucial role in stress adaptation. nih.gov Similarly, PEPCK is implicated in responses to drought, salinity, and pathogens. oup.com Light stress can cause a rapid depletion of the cellular PEP pool, suggesting its importance in helping plants adapt to sudden changes in light conditions. mdpi.com
Plant Elicitor Peptides (Peps): Peps are a class of endogenous signaling molecules, or damage-associated molecular patterns (DAMPs), that are crucial for plant immunity and have emerging roles in development and abiotic stress tolerance. oup.comsciengine.comresearchgate.net These peptides are derived from precursor proteins (PROPEPs) and are recognized by specific receptors (PEPRs) to activate downstream signaling cascades. sciengine.comresearchgate.net
Development: While primarily known for their role in defense, Peps also influence plant development. Studies have shown that Peps can inhibit root growth and, conversely, enhance root hair development, indicating a complex regulatory function. oup.comfrontiersin.org The expression of several PROPEP genes in root hairs suggests a direct role in this process. frontiersin.org
Environmental Stress: Pep signaling pathways are activated in response to a variety of stresses beyond pathogen attack, including wounding, herbivory, and salinity. oup.combohrium.com For example, exogenous application of BoPep4 in broccoli has been shown to enhance tolerance to high salinity by reducing the sodium/potassium ratio and promoting the accumulation of protective wax and cutin. bohrium.com This demonstrates a clear link between Pep signaling and the plant's ability to withstand abiotic challenges.
Contributions to Microbial Metabolism and Ecological Niches
In the microbial world, PEP is a central player, most notably as the energy source for the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) and as a key node in central carbon metabolism, which allows bacteria to adapt to diverse ecological niches.
The Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS): The PTS is a sophisticated protein transport system found in many bacteria that is responsible for the uptake and phosphorylation of a wide range of carbohydrates. nih.govasm.orggenome.jp This system uses PEP as the phosphoryl donor in a cascade involving several proteins: Enzyme I (EI), Histidine phosphocarrier protein (HPr), and various sugar-specific Enzymes II (EII). asm.orggenome.jpasm.org
Beyond simple transport, the PTS is a major regulatory hub. nih.govasm.org The phosphorylation state of its components signals the availability of preferred carbon sources, allowing bacteria to control the expression of genes related to the metabolism of alternative sugars—a phenomenon known as catabolite repression. nih.gov This ability to prioritize energy sources is critical for survival in competitive environments. The PTS is also involved in chemotaxis, guiding bacteria toward favorable nutrient sources. nih.gov The complexity and importance of the PTS are linked to bacterial virulence; for example, its disruption in pathogens like Salmonella typhimurium leads to significant attenuation. microbiologyresearch.org
The PEP-Pyruvate-Oxaloacetate (PPO) Node: The metabolites PEP, pyruvate, and oxaloacetate form a critical metabolic junction known as the PPO-node. oup.comoup.comnih.gov This node connects glycolysis with the tricarboxylic acid (TCA) cycle and various biosynthetic pathways. oup.comresearchgate.net The specific set of enzymes an organism uses to interconvert these three molecules varies significantly, reflecting the diverse metabolic strategies and ecological niches that bacteria occupy. oup.com This enzymatic variability allows for metabolic flexibility, enabling microbes to switch between catabolism (energy generation) and anabolism (building blocks for growth) based on environmental cues. nih.govnumberanalytics.com The PPO-node is therefore central to how microbes distribute carbon flux, adapting their metabolism to thrive in environments with fluctuating nutrient availability. nih.govnumberanalytics.com
Functions in Fungal and Algal Systems
In fungi and algae, PEP and its related metabolic pathways are fundamental to their physiology, while bioactive peptides derived from these organisms are gaining attention for their diverse biological activities.
Metabolic Roles: Fungi and algae, like plants and bacteria, rely on central metabolic pathways where PEP is a key intermediate. mdpi.com
In fungi, gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, is vital for virulence and adaptation, with the glyoxylate (B1226380) cycle being a key component. numberanalytics.com
In algae, PEP is involved in fermentation metabolism under anaerobic conditions. nih.govfrontiersin.org For instance, some algae convert PEP to oxaloacetate, which is then used in mitochondrial fermentation pathways to re-oxidize NADH and produce succinate. nih.gov Photosynthetic algae also utilize PEP carboxylase for carbon fixation. mdpi.comoup.com The metabolic pathways in both fungi and algae show compartmentalization, with specific reactions occurring in the cytosol, mitochondria, or, in the case of algae, chloroplasts. nih.govresearchgate.net
Bioactive Proteins and Peptides: Both fungi and algae are rich sources of proteins and bioactive peptides with a wide range of potential applications. frontiersin.orgnih.govnutraingredients.comisnff-jfb.com
Proteins derived from microalgae like Spirulina and Chlorella are noted for their high quality and digestibility. frontiersin.orgnutraingredients.com
Bioactive peptides from both fungal and algal sources have demonstrated numerous beneficial properties, including antioxidant, anti-inflammatory, anti-diabetic, and antimicrobial activities. frontiersin.orgisnff-jfb.comresearchgate.net These peptides are derived from larger parent proteins and can modulate various metabolic pathways. frontiersin.org Research into these compounds is expanding, highlighting their potential as functional food ingredients and nutraceuticals. nih.govresearchgate.net
PEP-Associated Proteins (PAPs) in Chloroplast Biogenesis and Gene Expression
In the context of plant and algal chloroplasts, "PEP" refers to the Plastid-Encoded RNA Polymerase, a multi-subunit enzyme crucial for photosynthesis. mbexc.de This prokaryotic-type polymerase is composed of core subunits encoded by the plastid genome itself (rpoA, rpoB, rpoC1, rpoC2). oup.com However, for its proper function, this core enzyme must assemble into a much larger complex with at least 12 additional, nuclear-encoded proteins known as PEP-Associated Proteins (PAPs). mbexc.deresearchgate.netbiorxiv.org These PAPs are synthesized in the cytoplasm and imported into the chloroplast, where they become essential for the transcription of genes related to photosynthesis. researchgate.net The formation of the complete PEP-PAP complex is a critical step in chloroplast development, and mutations in any of the PAP genes typically result in albino or pale-green plants that cannot perform photosynthesis, underscoring their indispensable role. embopress.org
Regulation of Plastid-Encoded RNA Polymerase (PEP) Activity
The activity of the core Plastid-Encoded RNA Polymerase (PEP) is intricately regulated by its association with PAPs. These proteins are not merely structural components but active modulators of transcriptional activity. oup.comnih.gov The assembly of the PEP-PAP complex is considered a key regulatory bottleneck in chloroplast development. oup.com
PAPs are thought to regulate PEP activity through several mechanisms:
Complex Assembly and Stability: PAPs encase the core polymerase, forming extensive interactions that are believed to promote the assembly and stability of the entire complex. mbexc.de
Recruitment to DNA: Evidence suggests that peripheral PAPs are required to recruit the core PEP subunits to the DNA. biorxiv.org For example, mutants lacking PAP1/pTAC3 or PAP7/pTAC14 show a complete loss of binding of the core subunit RpoB to the chloroplast genome. biorxiv.org
Role in Chloroplast Development and Tiller Formation in Plants
Chloroplast Development: Chloroplast biogenesis requires the coordinated expression of genes from both the nuclear and plastid genomes. researchgate.net The PEP-PAP complex is responsible for transcribing the majority of photosynthesis-related genes within the plastid. biorxiv.org Therefore, PAPs are key factors controlling this process. oup.com Genetic inactivation of any single PAP gene typically halts chloroplast development, leading to an albino phenotype. embopress.org Some PAPs, such as PAP8, have dual locations in both the chloroplast and the nucleus, suggesting they play a role in the crucial communication between these two organelles (retrograde signaling) to coordinate gene expression for photomorphogenesis. embopress.org
Tiller Formation and Crop Yield: Recent research has directly linked enhanced chloroplast development, mediated by PAPs, to improvements in crop yield. A key example is the rice protein OsPAP3. oup.comnih.gov
Studies involving loss-of-function and gain-of-function mutants demonstrated that OsPAP3 expression is tightly linked to chloroplast biogenesis. oup.comnih.gov
Knockout mutants for OsPAP3 had fewer chloroplasts, while plants overexpressing the gene had more chloroplasts and increased expression of PEP-dependent genes. oup.comnih.gov
Crucially, field trials conducted over three seasons revealed that overexpressing OsPAP3 improved grain yield by approximately 25%. This increase was largely attributed to a significant increase in tiller (shoot) formation. oup.comnih.govresearchgate.net
These findings indicate that promoting chloroplast development by modulating PAP expression can directly enhance plant growth and productivity, making PAPs promising targets for engineering high-yield crops. oup.comdntb.gov.uapatsnap.com
Interactive Data Table: Key PEP-Associated Proteins (PAPs) and Their Functions
Interactive Data Table: Impact of OsPAP3 Expression on Rice Phenotype
Genetic Basis, Evolution, and Phylogenetic Analysis of Pep Proteins
Genomic Organization and Gene Structure of PEP Protein Loci
PEPC is typically encoded by a small multigene family in plants, with variations in gene copy number across different species. mdpi.comnih.govresearchgate.netresearchgate.net These genes reside at specific loci within the genome, and their structural organization, including the arrangement of exons and introns, contributes to the diversity and regulation of PEPC isoforms. mdpi.comfrontiersin.orgmdpi.com
Exon-Intron Architecture and Alternative Splicing Variants
The gene structure of PEPC loci exhibits variability, particularly in the number and arrangement of exons and introns. For instance, PEPC genes in Gossypium (cotton) can contain between two and twenty exons, with genes within the same phylogenetic group often displaying similar exon-intron organization. mdpi.com Studies in Brassica napus have revealed variations in intron presence or absence compared to maize PEPC genes, while maintaining the coding sequence integrity. tandfonline.com Similarly, PEPC genes in Suaeda aralocaspica show differences in exon number between plant-type (PTPC) and bacterial-type (BTPC) subfamilies, with PTPC genes typically having 10-12 exons and BTPC genes having 18-21 exons. frontiersin.org
Alternative splicing is another mechanism that contributes to the diversity of transcripts and potentially protein isoforms from PEPC loci. While the search results primarily highlight alternative splicing in Phosphoenolpyruvate (B93156) Carboxylase Kinase (PPCK) genes, which regulate PEPC activity nih.govnih.govgla.ac.ukuniprot.org, the potential for alternative splicing within the PEPC genes themselves exists and could lead to functional variations.
Gene Duplication Events and Gene Family Expansion
The expansion of the PEPC gene family in plants is largely attributed to gene duplication events, including both segmental and whole-genome duplications. mdpi.commdpi.comnih.govnih.gov These duplications have played a significant role in the evolution of new PEPC isoforms with specialized functions, such as those involved in C4 photosynthesis. nih.govpeerj.compeerj.comresearchgate.net For example, in cotton, analysis of Gossypium genomes revealed that segmental and whole-genome duplication events were the primary drivers of PEPC gene expansion. nih.gov Similarly, in Rosaceae species, syntenic analysis indicated the importance of whole-genome duplication and segmental duplication in the expansion of the PEPC gene family. mdpi.com These duplicated genes can undergo functional divergence, leading to varied expression patterns and roles. nih.gov
Evolutionary Trajectories and Divergence of this compound Families
The PEPC protein family has a complex evolutionary history marked by divergence, adaptation, and gene transfer events. Phylogenetic analysis reveals the relationships between PEPC isoforms across different lineages, shedding light on their origins and the processes that shaped their functions. nih.govpeerj.comnih.govplos.org
Horizontal Gene Transfer and Adaptive Evolution Mechanisms
Horizontal gene transfer (HGT) has played a notable role in the evolution of the PEPC gene family, particularly in the transfer of genes between bacteria and eukaryotes. plos.orgnih.govsemanticscholar.orgmdpi.com Studies suggest that both plant-type (PTPC) and bacterial-type (BTPC) PEPC subfamilies may have originated from an ancient inter-kingdom HGT event from gamma-proteobacteria to the eukaryotic common ancestor of plants, protists, and cellular slime mold. plos.orgnih.govsemanticscholar.org Furthermore, multiple inter-kingdom HGT events involving pepcase genes have been identified, indicating that HGT is a more frequent evolutionary event than previously thought in this gene family. plos.orgsemanticscholar.org
Adaptive evolution mechanisms, including convergent evolution and positive selection, have driven the diversification of PEPC function, especially in the context of C4 and CAM photosynthesis. nih.govnih.govpeerj.comfrontiersin.orgnih.gov Convergent evolution of PEPC has been observed in C4 photosynthesis, where independent lineages have evolved similar molecular changes in PEPC to adapt to the demands of this pathway. nih.govpeerj.comnih.gov Analysis of PEPC gene families in plants has identified specific amino acid sites that have undergone convergent substitutions in C4 species, which are thought to be crucial for the altered enzymatic properties required for C4 photosynthesis. nih.govpeerj.comnih.gov Positive selection has also been identified as a driving force in the evolution of C4-specific PEPC isoforms, leading to adaptive amino acid changes that optimize the enzyme for the C4 pathway. frontiersin.orgoup.com
Co-evolution with Regulatory Elements and Interacting Proteins
The evolution of PEPC function is closely linked to the co-evolution of its regulatory elements and interacting proteins, such as Phosphoenolpyruvate Carboxylase Kinase (PPCK). nih.govnih.govuniprot.orgoup.comresearchgate.netbiorxiv.org Transcriptional regulation of PEPC genes is controlled by cis-regulatory elements in their promoter regions and trans-acting factors. oup.comresearchgate.net The adaptation of PEPC to new metabolic roles, such as in C4 photosynthesis, has involved modifications in the regulatory circuits of gene expression to achieve specific expression patterns in different cell types. oup.com
Phosphorylation of PEPC by PPCK is a key post-translational modification that regulates PEPC activity, particularly in C4 and CAM plants. nih.govnih.govresearchgate.net The genes encoding PPCK have also undergone evolution, with studies identifying different PPCK genes and alternative splicing variants that contribute to the tissue-specific regulation of PEPC. nih.govnih.govuniprot.org The co-evolution of PEPC and PPCK ensures proper regulation of carbon metabolism in response to environmental and developmental signals. nih.govresearchgate.net
Comparative Genomics and Proteomics of PEP Proteins
Comparative genomics and proteomics approaches have been instrumental in understanding the evolution and functional diversification of the PEPC gene family across various species. mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov Comparative genomic analyses allow for the identification of PEPC gene family members, their chromosomal locations, gene structures, and conserved motifs across different genomes. mdpi.comfrontiersin.orgmdpi.com These studies have revealed variations in gene copy numbers and structural features among different plant lineages, reflecting their evolutionary histories and adaptations. mdpi.comfrontiersin.orgmdpi.com
Comparative proteomics complements genomic studies by providing information on the expression levels, post-translational modifications, and protein-protein interactions of PEPC isoforms. While less detailed information on comparative proteomics of PEPC was found in the search results compared to genomics, studies on PEPC regulation highlight the importance of phosphorylation by PPCK nih.govnih.govresearchgate.net, implying that comparative analysis of PEPC phosphorylation patterns and interacting proteins across species would provide further insights into functional divergence. Comparative studies have also identified conserved motifs within PEPC proteins that are likely important for their function and regulation. mdpi.comfrontiersin.orgpeerj.com
Data from comparative genomics studies can be visualized in various ways, including phylogenetic trees, gene structure diagrams, and synteny maps, to illustrate the evolutionary relationships and genomic context of PEPC genes. mdpi.comfrontiersin.orgresearchgate.netoup.com For example, phylogenetic analysis of the PEPC gene family in cotton divided the genes into distinct groups with conserved gene structures and motifs within each group. mdpi.comnih.gov
Table: Conserved Motifs in Cotton PEPC Genes
| Motif Number | Description (Inferred from context) |
| 1-12 | Conserved motifs found in the majority of identified cotton PEPC genes. mdpi.com |
Table: Exon Numbers in Plant PEPC Genes
| PEPC Subfamily/Type | Organism Group | Typical Exon Number Range | Source |
| PTPC | Cotton | 2-20 (similar within groups) | mdpi.com |
| PTPC | Dicots, Monocots, Ferns | 10-12 | frontiersin.org |
| BTPC | Suaeda aralocaspica | 20 | frontiersin.org |
| BTPC | Dicots, Monocots, Ferns | 18-21 | frontiersin.org |
| PEPC | Maize | 10 | nih.gov |
| PEPC | Brassica napus (PE3) | 8 | tandfonline.com |
| PEPC | Rosaceae species | 8-20 | mdpi.com |
These comparative analyses highlight the dynamic evolutionary history of the PEPC gene family, shaped by gene duplication, loss, horizontal gene transfer, and adaptive evolution, leading to the diverse roles of PEPC proteins in different organisms.
Ortholog and Paralog Identification Across Species
Homologous genes, those descended from a common ancestor, are classified into two main types: orthologs and paralogs. Orthologs are genes in different species that diverged from a single ancestral gene following a speciation event oup.commdpi.com. They typically retain similar functions across species oup.comunil.ch. Paralogs, on the other hand, are genes within the same or different species that arose from a gene duplication event within a genome mdpi.comnih.gov. Following duplication, paralogs can undergo functional divergence, subfunctionalization (partitioning of ancestral function), or even neofunctionalization (acquisition of a new function) mdpi.comunil.ch.
Accurate identification of orthologs and paralogs is a fundamental step in comparative genomics and evolutionary studies oup.comethz.ch. Traditional methods often rely on sequence similarity, but more sophisticated approaches utilize phylogenetic tree reconstruction to distinguish between speciation and duplication events mdpi.comnih.govnih.gov. By analyzing the topology of gene trees in relation to species trees, researchers can infer whether the divergence of two homologous genes was due to a speciation or a duplication event mdpi.comnih.govethz.ch.
Identifying orthologs is critical for transferring functional annotations between species, as orthologs are more likely to have conserved functions than paralogs oup.comunil.ch. However, inferring these relationships accurately can be challenging due to factors like gene loss, horizontal gene transfer, and the complexity of large gene families with multiple duplication events oup.commdpi.comnih.gov. The presence/absence patterns of orthologs across a set of species can be summarized in phylogenetic profiles, which can be used to infer functional relationships between proteins oup.comnih.govpnas.org.
Paralogs, while potentially functionally divergent, also contain valuable phylogenetic information. The distribution of paralogs within large gene families can contribute to inferring species phylogenies, even in the presence of horizontal gene transfer nih.gov. Studies have shown that while orthologs tend to maintain similar functions, paralogs can diverge significantly in terms of sequence, expression patterns, and functional roles mdpi.comunil.ch.
Species-Specific Adaptations of Protein Functions
Proteins and their functions can undergo species-specific adaptations, often driven by the unique environmental pressures or biological niches of an organism oup.comgithub.io. These adaptations can manifest as changes in protein sequence, alterations in expression levels, or modifications in regulatory mechanisms.
Changes in protein sequence can lead to altered enzymatic activity, substrate specificity, or interaction partners, contributing to adaptive evolution. For instance, studies have reported changes in enzymatic activity between orthologs, such as adaptations in lysozymes related to herbivorous diets unil.ch. Similarly, convergent adaptation of RubisCO enzymes to dry conditions in plants involves changes in the protein sequence unil.ch.
Species-specific adaptations can also involve changes in gene expression profiles. Comparative gene expression analysis across different species can reveal patterns of adaptation researchgate.net. For example, studies in rodents adapting to desert environments have shown both shared and species-pair-specific changes in gene expression in the kidney, suggesting that adaptation involves a combination of unique and shared regulatory modifications oup.com. Genes involved in osmoregulation, such as aquaporins, have been identified as common targets of evolution in desert adaptation oup.com.
Furthermore, the functional divergence of paralogs after gene duplication can lead to species-specific adaptations. While some paralogs may retain ancestral functions, others can acquire new roles that are beneficial in a particular species' environment mdpi.comunil.ch. This functional diversification contributes to the evolutionary innovation observed in different lineages.
Specific protein systems can also exhibit species-specific distributions and adaptations. For example, the PEP-CTERM/EpsH protein system, involved in exopolysaccharide sorting in bacteria, is found preferentially in bacteria from specific environmental niches like sediments, soils, and biofilms, suggesting an adaptation to these habitats nih.govosti.gov. This system involves proteins containing a PEP-CTERM domain, characterized by a Pro-Glu-Pro (PEP) motif, and the membrane protein EpsH nih.govosti.gov. The phylogenetic profile of the DNA sequence upstream of PEP-CTERM proteins in Proteobacteria, likely a cis-regulatory site, exactly matches that of specific regulatory proteins (PrsR, PrsK, and PrsT), indicating a co-evolved regulatory mechanism potentially adapted to specific environmental signals osti.gov.
Phylogenetic Expression Profiling (PEP) in Evolutionary Studies
Phylogenetic Expression Profiling (PEP) is a comparative genomics technique that infers functional relationships between genes and studies their coordinated evolution by analyzing correlated gene expression levels across a phylogeny researchgate.netbiorxiv.org. Unlike traditional phylogenetic profiling (PP), which uses the binary presence or absence of genes, PEP utilizes quantitative gene expression data researchgate.netbiorxiv.org. This allows PEP to uncover patterns of coordinated evolution even among core cellular components that are conserved across most species and thus not amenable to traditional phylogenetic profiling biorxiv.org.
The principle behind PEP is that genes whose expression levels are correlated across a diverse set of species are likely to be functionally related, perhaps working together in the same pathway or protein complex biorxiv.org. By examining how gene expression patterns evolve across a phylogenetic tree, PEP can identify sets of genes that are evolving in a coordinated fashion biorxiv.org.
PEP has been applied to diverse datasets, such as RNA-seq data from unicellular eukaryotes, revealing hundreds of gene sets with coordinated expression evolution biorxiv.org. This has led to predictions about the function of uncharacterized genes and insights into the coordinated evolution of molecular machinery subunits biorxiv.org. For example, PEP analysis has identified coordinated evolution within gene sets related to the proteasome researchgate.net.
PEP can also be used to study the evolution of gene expression levels as quantitative traits on a phylogeny github.io. Methods like phylogenetic ANOVA and the Expression Variance and Evolution (EVE) model have been developed to analyze within- and between-species expression variance, identify genes with high expression divergence as candidates for adaptation, and detect lineage-specific expression shifts github.io. These approaches can reveal genes potentially subject to species or branch-specific directional selection on expression level github.io.
Studies have utilized phylogenetic analysis in conjunction with expression profiling to understand the evolution and function of specific protein families. For instance, the phylogenetic analysis and expression profiling of Germin-Like Proteins (GLPs) in cotton have provided insights into their evolutionary relationships and tissue-specific expression patterns, suggesting roles in various physiological processes like fiber development researchgate.net. Similarly, phylogenetic analysis and expression profiling of Heat Shock Proteins 70 (HSP70) in pineapple under abiotic stresses have helped identify members of this protein family potentially involved in stress tolerance, showing unique expression patterns in different tissues and developmental stages mdpi.com. Phylogenetic analysis of Phosphoenolpyruvate Carboxylase (PEPC) genes in orchids, combined with expression analysis, has indicated different clades of PEPC genes with distinct functions (e.g., CAM-related vs. anapleurotic) and highlighted the potential regulatory role of Phosphoenolpyruvate Carboxylase Kinase (PPCK) expression in CAM performance frontiersin.org.
Advanced Methodologies and Research Approaches for Pep Proteins
Structural Biology Techniques for PEP Protein Characterization
High-resolution structural information is paramount for elucidating the mechanisms of PEP proteins. Techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy have been instrumental in providing atomic-level details of these complex macromolecules.
X-ray crystallography has been successfully employed to determine the three-dimensional structures of various PEP proteins, offering a static yet detailed snapshot of their architecture. jic.ac.ukcreative-biostructure.com This technique requires the protein to be crystallized, a process that can be challenging but yields high-resolution data. jic.ac.uk The resulting electron density map allows for the precise placement of individual atoms, revealing the intricate folds and the arrangement of active site residues. jic.ac.uk For instance, the crystal structure of the prolyl endoprotease (PEP) from Aspergillus niger was determined at a resolution of 1.75 Å, revealing a wide-open catalytic pocket that is thought to be important for recognizing protein substrates. rcsb.orgnih.gov Similarly, the crystal structure of a designer heterochiral protein complex, D-19437-L-Pep-1, showed that it binds to L-Pep-1 through two helices, a finding that was nearly identical to its computational design model. researchgate.net
Table 1: Selected X-ray Crystallography and Cryo-EM Structures of PEP Proteins
| Protein/Complex | Organism | Method | Resolution (Å) | Key Findings |
| Prolyl endoprotease (PEP) | Aspergillus niger | X-ray Crystallography | 1.75 | Revealed a wide-open catalytic pocket crucial for substrate recognition. rcsb.orgnih.gov |
| Plastid-encoded RNA polymerase (PEP) | Sinapis alba (Mustard) | Cryo-EM | 3.5 | Detailed the architecture of the 19-subunit PEP complex. researchgate.net |
| Plastid-encoded RNA polymerase (PEP) | Nicotiana tabacum (Tobacco) | Cryo-EM | Near-atomic | Showed the PEP core adopts a fold similar to bacterial RNA polymerase. nih.gov |
| D-19437-L-Pep-1 Complex | Designer Protein | X-ray Crystallography | 0.6 (Cα RMSD) | Confirmed the computational design of a heterochiral protein-protein interaction. researchgate.net |
| Enzyme I (EI) | Escherichia coli | X-ray Crystallography | - | Revealed a dimeric structure with distinct domains for HPr binding, phosphorylation, and PEP binding. nih.gov |
NMR spectroscopy is a versatile technique that provides information about protein structure, dynamics, and interactions in solution, closely mimicking the physiological environment. acs.org Unlike crystallography and cryo-EM, which provide static pictures, NMR can probe protein motions over a wide range of timescales, from picoseconds to seconds. nih.gov For PEP proteins, NMR has been used to study conformational changes upon substrate binding and to characterize the dynamics of flexible regions that are often invisible in crystal structures. nih.govsemanticscholar.org
TROSY-based (Transverse Relaxation-Optimized Spectroscopy) NMR experiments have been particularly valuable for studying large this compound complexes, as they help to overcome the signal broadening associated with large molecular weights. nih.gov By measuring parameters such as T1 and T2 relaxation times and the nuclear Overhauser effect (NOE), researchers can gain insights into the internal motions of the protein backbone. nih.govnih.gov For example, NMR studies of the cell-penetrating peptide Pep-1 revealed a conformational transition from a non-structured to a helical state upon increasing concentration and in the presence of phospholipids. nih.gov Furthermore, solid-state NMR can be used to probe site-specific conformational distributions in different states of a protein, such as the folded and unfolded states. pnas.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics in solution. muni.cz It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in a deuterated solvent. muni.cznist.gov The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a sensitive probe of protein structure and conformational changes. muni.cz
HDX-MS is particularly useful for identifying regions of a protein that are involved in ligand binding or allosteric regulation. nist.gov For instance, the prolyl endopeptidase from Aspergillus niger (An-PEP) has been shown to be a highly effective enzyme for use in HDX-MS experiments, as it is active under the harsh conditions required for the assay (low pH and temperature). researchgate.netnih.gov Studies using An-PEP have demonstrated its ability to generate shorter peptides than the commonly used pepsin, leading to higher sequence resolution and the identification of previously unobserved protected regions in proteins like hemoglobin. nih.gov This technique can also be used to study protein aggregation by comparing the deuterium uptake of aggregated and non-aggregated forms of a protein. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy and Dynamics
Biochemical and Biophysical Characterization of PEP Proteins
In addition to high-resolution structural methods, a variety of spectroscopic and calorimetric techniques are employed to characterize the biochemical and biophysical properties of PEP proteins. These methods provide complementary information on protein folding, stability, and binding interactions.
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of proteins. creative-proteomics.com The far-UV CD spectrum (below 250 nm) is sensitive to the protein's alpha-helical, beta-sheet, and random coil content. creative-proteomics.com For example, CD analysis of phosphoenolpyruvate (B93156) carboxykinases from Saccharomyces cerevisiae and Escherichia coli revealed differences in their secondary structure content, with the bacterial enzyme having more secondary structure elements. nih.gov CD has also been used to study the conformational state of the cell-penetrating peptide Pep-1, showing a transition to a helical conformation in the presence of phospholipids. nih.gov
Fluorescence spectroscopy, which monitors the intrinsic fluorescence of tryptophan and tyrosine residues or the fluorescence of extrinsic probes, can provide information about the local environment of these residues and can be used to monitor conformational changes and binding events.
Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for probing protein secondary structure. nih.gov The amide I band in the FTIR spectrum is particularly sensitive to the protein's secondary structure composition. nih.govbiorxiv.org FTIR studies on phosphoenolpyruvate carboxykinases have provided quantitative estimates of their alpha-helix and beta-sheet content, corroborating findings from CD spectroscopy. nih.gov Attenuated Total Reflection (ATR)-FTIR, a surface-sensitive variant, is particularly useful for studying the interaction of proteins with membranes. nih.govnih.gov For instance, ATR-FTIR has been used to investigate the conformation and orientation of Pep-1 when it interacts with model cell membranes. nih.gov
Table 2: Spectroscopic Analysis of this compound Secondary Structure
| Protein | Organism/Source | Method | α-helix Content (%) | β-sheet Content (%) | Key Findings |
| PEP carboxykinase | Saccharomyces cerevisiae | CD | 20 | 36 | The yeast enzyme has less secondary structure than its bacterial counterpart. nih.gov |
| PEP carboxykinase | Saccharomyces cerevisiae | FTIR | 20 | 36 | Consistent results with CD spectroscopy. nih.gov |
| PEP carboxykinase | Escherichia coli | CD | 24 | 38 | The bacterial enzyme possesses more defined secondary structural elements. nih.gov |
| PEP carboxykinase | Escherichia coli | FTIR | 9-36 | 40 | FTIR confirms a high β-sheet content. nih.gov |
| Pep-1 | Synthetic | CD | - | - | Undergoes a transition to a helical conformation in a hydrophobic environment. nih.gov |
| Pea Protein (PeP) Conjugate | Pisum sativum | FTIR | Decreased | Decreased | Maillard conjugation led to a decrease in α-helix and β-sheet content, with an increase in β-turn and random coil structures. frontiersin.org |
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces behind protein-ligand interactions.
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the resonance angle. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Enzyme Activity Assays and Advanced Kinetic Analyses
Understanding the catalytic prowess of PEP proteins necessitates precise measurement of their activity and a thorough analysis of their kinetic properties. A common method for assaying PEP-utilizing enzymes like pyruvate (B1213749) kinase is a coupled enzyme assay. tandfonline.combmglabtech.com In this system, the product of the this compound reaction becomes the substrate for a second, easily detectable reaction. For instance, the production of pyruvate by pyruvate kinase is coupled to the lactate (B86563) dehydrogenase reaction, which oxidizes NADH to NAD+. tandfonline.com The corresponding decrease in absorbance at 340 nm provides a real-time measure of the this compound's activity. tandfonline.com Another approach involves directly quantifying the products of the enzymatic reaction, such as phosphoenolpyruvate (PEP), using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.br This direct assay offers high sensitivity and specificity, allowing for accurate kinetic characterization. scielo.br
Advanced kinetic analyses move beyond simple rate measurements to unravel complex enzymatic behaviors. These methods can involve intricate kinetic modeling to predict the stability and degradation rates of protein-based products under various conditions. nih.gov For PEP proteins, this can include determining kinetic constants like the Michaelis-Menten constant (K₀.₅) and the catalytic rate constant (kcat) for substrates and the effects of allosteric activators and inhibitors. nih.gov Such detailed kinetic profiling is essential for understanding how these enzymes are regulated within the cell.
Genetic Engineering and Mutagenesis Strategies for PEP Proteins
Genetic engineering and mutagenesis are powerful tools for dissecting the structure-function relationships of PEP proteins and for tailoring their properties for specific applications.
Site-Directed Mutagenesis and Rational Protein Design
Site-directed mutagenesis allows researchers to make specific changes to the amino acid sequence of a this compound, enabling the investigation of the roles of individual residues. nih.gov This technique has been instrumental in identifying amino acids that are critical for catalytic activity, substrate binding, and allosteric regulation. pnas.orgoup.comresearchgate.net For example, studies on phosphoenolpyruvate carboxylase (PEPC) have used site-directed mutagenesis to identify key histidine and lysine (B10760008) residues essential for catalysis and bicarbonate binding. pnas.orgoup.com By replacing specific amino acids, researchers can observe the effects on the enzyme's kinetic and regulatory properties, thereby deducing the function of those residues. nih.govoup.com
Rational protein design leverages structural and functional information to engineer proteins with desired characteristics. nih.gov This approach, often aided by computational modeling, has been used to enhance the catalytic activity and stability of PEP proteins. nih.gov For instance, by understanding the conformational transitions that are important for enzyme activity, researchers have successfully designed mutants of a prolyl endopeptidase with significantly increased catalytic rates. nih.gov
Directed Evolution and High-Throughput Screening Approaches
Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with novel or improved functions. doi.org This process involves generating large libraries of mutant genes, expressing the corresponding protein variants, and then using a high-throughput screening method to identify mutants with the desired properties. doi.orgmdpi.com
High-throughput screening (HTS) is a critical component of directed evolution, enabling the rapid testing of thousands or even millions of protein variants. nih.gov These screens are often based on fluorescence or colorimetric assays that can be performed in microtiter plates or using microfluidic devices. doi.orgnih.gov For PEP proteins, HTS can be used to screen for variants with enhanced catalytic efficiency, altered substrate specificity, or improved stability. The use of droplet-based microfluidics has emerged as a particularly powerful HTS platform, allowing for the screening of massive libraries with minimal reagent consumption. mdpi.com
Computational and Systems Biology Approaches for PEP Proteins
Computational and systems biology approaches provide a holistic view of PEP proteins, from their atomic-level dynamics to their role within complex metabolic networks.
Molecular Dynamics Simulations and Ligand Docking Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For PEP proteins, MD simulations can provide insights into their conformational dynamics, the mechanisms of ligand binding, and the effects of mutations. nih.govvt.edu For example, MD simulations have been used to study the lid-opening event in GTP-phosphoenolpyruvate carboxykinase, which is a crucial part of its catalytic cycle. vt.edu These simulations can also help refine protein structural models. nih.gov
Ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein). nih.gov This method is widely used to study protein-peptide and protein-small molecule interactions. nih.govacs.org In the context of PEP proteins, ligand docking can be used to predict the binding modes of substrates, inhibitors, and allosteric effectors. nih.govchemrxiv.org This information is invaluable for understanding the molecular basis of substrate recognition and for the rational design of inhibitors. nih.gov
Metabolic Flux Analysis and Network Modeling
Metabolic network modeling involves the construction of mathematical models that represent the complete set of metabolic reactions in an organism. asm.orgasm.org These models can be used to simulate the behavior of the metabolic network under different conditions and to predict the effects of genetic modifications. asm.org By integrating data from MFA and other 'omics' technologies, network models can provide a systems-level understanding of the role of PEP proteins in cellular metabolism. asm.org For example, these models can be used to analyze the flux through the PEP carboxylase reaction and its contribution to biomass synthesis and other metabolic outputs. asm.org
Table of Research Findings on this compound Mutagenesis
| This compound | Organism | Mutagenesis Strategy | Key Finding | Reference |
| Phosphoenolpyruvate Carboxylase (PEPC) | Zea mays | Site-directed mutagenesis of Lys606 | Lys606 is not essential for activity but is involved in bicarbonate-binding and allosteric regulation. | oup.com |
| Phosphoenolpyruvate Carboxylase (PEPC) | Escherichia coli | Site-directed mutagenesis of His138 and His579 | His138 and His579 are essential for catalytic activity. | pnas.org |
| Phosphoenolpyruvate Carboxylase (PEPC) | Sorghum C4 isoform | Site-directed mutagenesis of Gly961 | The C-terminal glycine (B1666218) is important for overall catalysis. | wikigenes.org |
| Prolyl Endopeptidase (PEP) | Sphingomonas capsulata | Rational protein design | Mutants with up to 103% increase in specific activity and up to 202% increase in catalytic rate were identified. | nih.gov |
Omics Data Integration (Transcriptomics, Proteomics, Metabolomics)
The study of proteins and peptides is increasingly reliant on multi-omics data integration, a powerful approach that combines data from transcriptomics, proteomics, and metabolomics to provide a holistic understanding of complex biological systems. creative-proteomics.commdpi.com This strategy moves beyond the analysis of a single molecular layer to unravel the intricate interplay between genes, proteins, and metabolites that dictates cellular function and phenotype. nih.govnih.gov By integrating these distinct but complementary datasets, researchers can construct comprehensive biological networks, identify key regulatory molecules, and elucidate the mechanisms underlying various physiological and pathological states. creative-proteomics.comnih.gov
The transcriptome (the complete set of RNA transcripts) offers a snapshot of gene expression, indicating which genes are active in a cell at a specific time. metwarebio.com The proteome (the entire set of proteins) represents the functional machinery of the cell, as proteins are the direct performers of most biological activities. creative-proteomics.com The metabolome (the collection of all metabolites) reflects the ultimate downstream output of cellular processes and is considered the most direct readout of the organism's phenotype. metwarebio.com
Integrating these layers allows for mutual validation and provides deeper biological insights than any single omics approach could yield alone. metwarebio.com For instance, a poor correlation between the abundance of a specific mRNA transcript and its corresponding protein can point to post-transcriptional or post-translational regulatory mechanisms. Furthermore, linking changes in protein levels to alterations in metabolite concentrations can illuminate the functional consequences of proteomic shifts and map out active metabolic pathways. nih.gov
Several computational strategies are employed to integrate these multi-omics datasets:
Correlation-based and Co-expression Analysis: This method identifies statistical associations between molecules across different omics layers. For example, researchers can perform co-expression analysis on transcriptomics data to find modules of co-regulated genes and then correlate these modules with specific metabolites to uncover links between gene expression and metabolic pathways. mdpi.com
Pathway and Network Analysis: This approach maps the identified genes, proteins, and metabolites onto known biological pathways (e.g., KEGG pathways). mdpi.com This helps to visualize how changes at each molecular level collectively impact specific cellular functions or signaling cascades. nih.gov By constructing integrated networks, researchers can identify key nodes (hubs) that may be critical regulators of the process under investigation. creative-proteomics.com
Machine Learning and Predictive Modeling: Advanced algorithms, including machine learning, can be used to analyze complex multi-omics data, identify patterns, and build predictive models. researchgate.net These models can help classify samples, predict clinical outcomes, or identify potential biomarkers from the integrated data. oup.com
The primary challenge in multi-omics integration lies in the complexity and heterogeneity of the data. Different omics platforms have varying units, dynamic ranges, and data structures, which requires sophisticated normalization and statistical methods for effective integration. frontiersin.org Despite these challenges, the integrated approach is invaluable for connecting genotype to phenotype and providing a systems-level understanding of protein function in health and disease. creative-proteomics.com
Table 1: Overview of Omics Data Integration Strategies
| Integration Strategy | Description | Primary Goal | Example Application |
|---|---|---|---|
| Correlation-based Integration | Identifies statistical relationships (positive or negative correlations) between pairs of molecules from different omics datasets (e.g., a transcript and a metabolite). mdpi.com | To generate hypotheses about regulatory links between different molecular layers. | Finding a correlation between the expression of a gene encoding a metabolic enzyme and the abundance of that enzyme's product. mdpi.com |
| Pathway-based Integration | Maps differentially expressed genes, proteins, and metabolites onto established biological pathway databases (e.g., KEGG, Reactome). mdpi.com | To understand the collective impact of molecular changes on specific cellular functions or signaling pathways. | Observing that multiple upregulated proteins and metabolites in a dataset all belong to the glycolysis pathway. mdpi.com |
| Network-based Integration | Constructs networks where nodes represent molecules (genes, proteins, metabolites) and edges represent their interactions or correlations. creative-proteomics.com | To identify key regulatory hubs and functional modules within a complex biological system. | Identifying a transcription factor that is highly connected to numerous differentially expressed genes and proteins in a disease state. |
De Novo Peptide Structure Prediction (e.g., PEP-FOLD3)
Understanding the three-dimensional (3D) structure of a peptide is crucial for deciphering its function. De novo structure prediction methods aim to determine a peptide's 3D conformation directly from its amino acid sequence, without relying on a template structure. PEP-FOLD is a prominent computational framework for the de novo prediction of peptide structures. creative-proteomics.commetwarebio.com
The latest version, PEP-FOLD3, is designed for the rapid prediction of structures for linear peptides ranging from 5 to 50 amino acids in length. nih.govcreative-proteomics.com This makes it particularly useful for studying small bioactive peptides. The methodology is based on a coarse-grained force field, OPEP (Optimized Potential for Efficient protein structure Prediction), which simplifies the representation of amino acid side chains to accelerate calculations. creative-proteomics.com
The prediction process in PEP-FOLD involves several key concepts:
Structural Alphabet (SA): The method utilizes a "structural alphabet," which is a library of prototype 4-residue fragments that can describe the full range of local conformations found in proteins. creative-proteomics.com
HMM-based Conformation Sampling: PEP-FOLD3 uses a Hidden Markov Model (HMM) to predict a series of probable SA letters for the input sequence. This model rapidly samples the conformational space to generate potential structures. metwarebio.com
Greedy Algorithm and Refinement: The predicted fragments are assembled using a greedy algorithm, and the resulting coarse-grained models are refined to produce final 3D structures. creative-proteomics.com
A significant feature of PEP-FOLD3 is its speed; it can typically generate models within minutes. nih.gov It has been benchmarked against experimental data, showing the ability to produce conformations that are very close to those determined by methods like NMR. On a test set of 56 peptides, PEP-FOLD3 generated conformations similar to the experimental structures for 80% of the targets. nih.govcreative-proteomics.com
Furthermore, PEP-FOLD3 can model peptide-protein interactions by folding a flexible peptide onto a specified patch of a rigid protein receptor. metwarebio.com This capability is vital for designing peptide-based therapeutics that target specific protein surfaces.
Table 2: Key Features of the PEP-FOLD3 Server
| Feature | Description |
|---|---|
| Prediction Type | De novo structure prediction for linear peptides. creative-proteomics.com |
| Peptide Length | Optimized for peptides between 5 and 50 amino acids. nih.gov |
| Core Methodology | Based on a structural alphabet (SA), a coarse-grained force field (OPEP), and an HMM-driven greedy algorithm. creative-proteomics.commetwarebio.com |
| Performance | Fast, returning models in minutes. nih.gov On a benchmark of 56 peptides, it produced near-native conformations for 80% of targets. creative-proteomics.com |
| Peptide-Protein Docking | Capable of folding a peptide onto a user-defined region of a rigid protein receptor to predict interaction complexes. metwarebio.com |
| Limitations | Currently accepts only the 20 standard amino acids and assumes a neutral pH for predictions. metwarebio.com |
Electrostatics in Protein-Protein Recognition (e.g., PEP-Patch)
Electrostatic interactions, which arise from the distribution of charged and polar residues on a protein's surface, are fundamental to molecular recognition, solubility, and stability. mdpi.comoup.com The PEP-Patch tool is a computational method developed to visualize and quantify the electrostatic potential on a protein's surface, providing critical insights into protein-protein interactions. oup.commdpi.com
PEP-Patch defines and analyzes "patches," which are continuous areas on the molecular surface that share a common physical property, such as a positive or negative electrostatic potential. mdpi.com To calculate this potential, the tool typically uses the Advanced Poisson–Boltzmann Solver (APBS), a standard software for computing electrostatics in biomolecular systems. mdpi.comoup.com
The main applications of PEP-Patch in protein research include:
Understanding Protein-Protein Recognition: By analyzing the electrostatic complementarity between two interacting proteins, PEP-Patch can help elucidate the basis of their binding specificity. For example, protease-substrate recognition is often driven by electrostatics, where charge complementarity in the binding interface can predict substrate preferences. mdpi.com
Analyzing Antibody-Antigen Interactions: The tool is used to study the electrostatic properties of antibody-antigen interfaces. This is crucial for antibody engineering and developing biotherapeutics with improved specificity and developability. oup.com
Predicting Pharmacokinetics: PEP-Patch has been used to predict properties like heparin column retention times for antibodies, which can serve as an indicator of their pharmacokinetic behavior in vivo. oup.com
The workflow involves generating a molecular surface for the protein of interest and then mapping the calculated electrostatic potential onto this surface. oup.com The tool then identifies and quantifies the size, shape, and intensity of positive and negative patches. This quantitative analysis allows researchers to compare the electrostatic landscapes of different proteins or mutants, guiding the rational design of proteins with desired binding properties. mdpi.com
Emerging Research Frontiers and Biotechnological Applications of Pep Proteins
Discovery and Characterization of Novel PEP Protein Families
The world of microbial functional diversity is vast and largely untapped. Recent large-scale metagenomic analyses have significantly expanded the known universe of protein families, including those related to phosphoenolpyruvate (B93156) (PEP) metabolism. A notable study more than doubled the number of previously known protein families by analyzing billions of genes from thousands of microbiome datasets. doe.gov This explosion of sequence data presents both an opportunity and a challenge: the potential to discover novel this compound families with unique functions, and the difficulty in functionally characterizing these newly identified proteins. doe.govnih.gov
Traditionally, the discovery of new protein families plateaued, suggesting that much of the existing diversity had been captured. doe.gov However, by focusing on genes with no similarity to known ones, researchers have unveiled a wealth of "dark" functional space. doe.gov These novel protein families often exhibit habitat-specific distribution, hinting at specialized roles within their respective ecosystems. doe.gov For instance, a study on the halophyte Suaeda aralocaspica identified a new bacterial-type phosphoenolpyruvate carboxylase (PEPC), SaPEPC-4, which showed distinct expression patterns compared to other isoforms. frontiersin.org
A significant challenge lies in moving from sequence to function. nih.gov Structural modeling is a powerful tool, as similar structures often imply similar functions. doe.gov However, predicting substrate specificity and catalytic mechanism from sequence or even structure alone remains difficult, especially for entirely new protein folds. nih.govumich.edu Therefore, functional screening of metagenomic libraries is a crucial complementary approach, allowing for the identification of novel activities without prior sequence information. nih.gov
Recent discoveries have also highlighted the diversity within known this compound classes. For example, a pyrophosphate (PPi)-dependent phosphoenolpyruvate carboxykinase (PEPCK) from Propionibacterium freudenreichii was found to be activated by Fe2+ instead of the typical Mn2+, showcasing unique kinetic properties. nih.gov Similarly, research into plant elicitor peptides (Peps) has revealed new signaling pathways and functions beyond their established roles in immunity. researchgate.net The discovery of complementary peptides (cPEPs) that can enhance the translation of specific proteins opens up new avenues for modulating protein expression. micro-pep.com
Table 1: Examples of Recently Characterized Novel PEP-related Proteins
| Protein/Family | Organism/Source | Key Findings |
| Novel Protein Families | Metagenomes | More than doubled the number of known protein families, many with unknown functions. doe.gov |
| SaPEPC-4 | Suaeda aralocaspica | A new bacterial-type PEPC with distinct expression levels in various tissues. frontiersin.org |
| PPi-dependent PEPCK | Propionibacterium freudenreichii | A PEPCK that utilizes PPi and is activated by Fe2+, unlike nucleotide-dependent PEPCKs. nih.gov |
| Plant Elicitor Peptides (Peps) | Arabidopsis thaliana | Found to influence root hair growth and plasma membrane protein dynamics. researchgate.net |
| Complementary Peptides (cPEPs) | Plants | A new class of short peptides that can enhance the translation of target proteins. micro-pep.com |
| AhyBURP | Peanut Plant | A peptide cyclase with a novel protein fold and an unusual copper-dependent mechanism. umich.edu |
Engineering PEP Proteins for Enhanced Catalytic Properties and Stability
Protein engineering has become a cornerstone of industrial biotechnology, enabling the optimization of enzymes like PEP proteins to meet the rigorous demands of various applications. mdpi.comresearchgate.net The primary goals of engineering PEP proteins are to enhance their catalytic efficiency, improve their stability under harsh industrial conditions (such as high temperatures or extreme pH), and modify their substrate specificity. mdpi.comnih.gov
Several strategies are employed for protein engineering, broadly categorized as rational design, directed evolution, and semi-rational design. mdpi.comresearchgate.net
Rational design relies on a detailed understanding of the protein's structure and mechanism to make targeted modifications. doi.orgrsc.org Computational tools and algorithms play a significant role in predicting mutations that will lead to desired improvements. mdpi.com For example, a rational design strategy based on the "near-attack conformation" of the catalytic state was used to improve the catalytic efficiency of Sphaerobacter thermophiles PEP. acs.orgnih.gov This resulted in mutants with up to a 208.2% increase in their catalytic rate (kcat). acs.orgnih.gov Similarly, combining sequence- and structure-based approaches with machine learning algorithms led to variants of Sphingomonas capsulata PEP with a 20% enhancement in specific activity and a 200-fold greater resistance to pepsin. nih.gov
Directed evolution mimics the process of natural selection in the laboratory. mdpi.comresearchgate.net It involves creating large libraries of gene variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the protein's structure or mechanism.
Semi-rational design combines elements of both rational design and directed evolution. It uses available information to create "smart" libraries that are more likely to contain beneficial mutations, thereby reducing the screening effort. mdpi.comresearchgate.net
A key challenge in protein engineering is the trade-off between stability and activity, where mutations that increase stability may decrease catalytic efficiency, and vice versa. mdpi.com However, strategic engineering can often decouple these properties. mdpi.com For instance, conservative changes in hydrophobic residues within tightly packed regions can significantly impact both structure and function in ways that are difficult to predict from first principles alone. nih.gov
The stability of PEP proteins can be enhanced in several ways. One approach is to introduce mutations that increase the melting temperature of the protein. mdpi.com Another is to replace amino acids with those found in more stable homologous proteins or with amino acids that are conserved across a protein family. nih.gov Computational methods like the Protein Repair One Stop Shop (PROSS) algorithm have been used to identify stabilizing mutations in enzymes like PETase, a strategy that could be applied to PEP proteins. mdpi.com
Table 2: Examples of Engineered PEP Proteins with Enhanced Properties
| Protein | Engineering Strategy | Improvement |
| Sphingomonas capsulata PEP | Combination of sequence- and structure-based approaches with machine learning | 20% enhanced specific activity at pH 4.5 and 200-fold greater resistance to pepsin. nih.gov |
| Sphaerobacter thermophiles PEP | Rational design based on "near-attack conformation" | Mutant I462W showed a 208.2% increase in kcat and a 32.7% increase in kcat/KM. acs.orgnih.gov |
| Sphaerobacter thermophiles PEP | Rational design based on "near-attack conformation" | Mutant Q560Y showed a 150.1% increase in kcat and a 6.3% increase in kcat/KM. acs.orgnih.gov |
Role of PEP Proteins in Bioremediation and Industrial Biotechnology (e.g., Biomass Conversion)
PEP proteins are central to metabolic pathways that are crucial for various biotechnological applications, particularly in bioremediation and the conversion of biomass into valuable products. nmbu.nomdpi.com The phosphoenolpyruvate (PEP) node is a critical metabolic juncture where carbon flow is directed into numerous pathways, making it a key target for metabolic engineering in industrial processes. oup.com
In the context of industrial biotechnology, microorganisms are utilized as cell factories to produce pharmaceuticals, enzymes, food ingredients, fuels, and fine chemicals. illinois.edu PEP proteins, such as those in the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), play a vital role in substrate uptake and carbon metabolism. For example, in E. coli, modifying the PTS by replacing the PEP-dependent glucose phosphorylation system with an ATP-dependent one has been a strategy to improve the production of chemicals like 1,3-propanediol. illinois.edu
The conversion of lignocellulosic biomass—a renewable and abundant resource—into biofuels and other chemicals is a major focus of industrial biotechnology. mdpi.comresearchgate.net This process relies on the enzymatic breakdown of complex polysaccharides like cellulose (B213188) and hemicellulose into fermentable sugars. mdpi.comresearchgate.net Proteomic studies of microorganisms that degrade biomass have identified key enzymes involved in this process. mdpi.com For instance, in some anaerobic bacteria, phosphoenolpyruvate carboxylase (PEPC) is involved in the conversion of PEP to oxaloacetate, a key step in certain metabolic pathways for biofuel production. mdpi.com
In the thermophilic anaerobe Thermoanaerobacterium saccharolyticum, which is used for ethanol (B145695) production from hemicellulose, both pyruvate (B1213749) kinase (PYK) and pyruvate phosphate (B84403) dikinase (PPDK) are highly expressed to catalyze the conversion of PEP to pyruvate. nih.gov The PTS in this organism is also involved in the uptake of various sugars derived from biomass. nih.gov
Furthermore, PEP proteins are implicated in the production of other valuable compounds. In Corynebacterium glutamicum, an organism used for the industrial production of L-glutamate, PEPC is a key anaplerotic enzyme that supplies oxaloacetate for glutamate (B1630785) synthesis. nih.gov The activity of this PEPC is regulated by post-translational modifications, and engineering these modifications can impact glutamate yield. nih.gov
The development of engineered microbial pathways and monitoring strategies, aided by proteomics, is crucial for making biofuel production from biomass practical and efficient. mdpi.com Understanding the roles of PEP proteins and other enzymes under industrial conditions allows for the targeted engineering of microorganisms to improve product yields and process efficiency. mdpi.com
Synthetic Biology Applications Involving this compound Manipulation
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, heavily relies on the ability to manipulate and engineer proteins and metabolic pathways. doi.orgdispendix.com PEP proteins and the metabolic nodes they control are prime targets for manipulation in synthetic biology to create novel functions and optimize cellular processes for biotechnological purposes. doi.orgacs.org
A key goal in many synthetic biology applications is to redirect metabolic flux towards the production of a desired compound. doi.org This often involves manipulating the availability of precursor metabolites like PEP. For instance, in E. coli, the native phosphotransferase system (PTS) consumes one molecule of PEP for every molecule of glucose transported into the cell. To increase the intracellular pool of PEP for pathways that use it as a precursor, such as the shikimate pathway for producing aromatic compounds, synthetic biologists have engineered strains where the PTS is disrupted. doi.orgnih.gov In one study, inactivating the gene for pyruvate kinase I (pykF) and disrupting the PTS by deleting the ptsH gene in an L-tryptophan-producing E. coli strain led to an increased conversion rate of glucose to tryptophan. nih.gov
Cell-free protein synthesis (CFPS) systems are a powerful tool in synthetic biology, allowing for the rapid prototyping and testing of engineered enzymes and pathways without the complexities of a living cell. nih.govfrontiersin.org In these systems, PEP is often used as an energy source. frontiersin.org However, the accumulation of phosphate from PEP breakdown can be inhibitory. frontiersin.org Consequently, synthetic biologists have developed alternative energy regeneration systems, for example using glucose-6-phosphate or pyruvate, to improve protein yields in CFPS. frontiersin.org CFPS has been used to produce a wide range of products, from therapeutic proteins to complex natural products, and provides a platform for testing manipulated this compound pathways. nih.govacs.orgfrontiersin.org
The construction of synthetic genetic circuits and the integration of novel regulatory signals are also central to synthetic biology. doi.org Regulatory proteins that respond to specific small molecules can be engineered to create custom genetic circuits. doi.org While not directly a this compound, the manipulation of regulatory networks that control the expression of PEP proteins is a common strategy. The development of modular vector systems, such as ePathBrick, facilitates the fine-tuning of gene expression and the assembly of multi-gene pathways, allowing for the combinatorial optimization of pathways that involve PEP metabolism. acs.org
Furthermore, synthetic biology aims to create minimal cells and artificial cellular systems. nih.govacs.org Understanding and being able to manipulate fundamental metabolic pathways, including those involving PEP, is essential for these bottom-up approaches to building biological systems.
Q & A
Q. How can researchers efficiently access and utilize the PepCyber:PPEP database for studying phosphoprotein-binding domain (PPBD)-mediated interactions?
The PepCyber:PPEP database (http://www.pepcyber.org/PPEP ) provides structured access to 7,044 PPBD-mediated interactions, including details on PPBD classes (e.g., SH2, WW), substrate sequences, and pathway associations. Researchers can use the "Interaction Search" tab to query interactions by PPBD class, substrate sequence, or pathway. The database also offers network visualization tools (via GraphViz) to map interactions between PPBD-containing proteins (green nodes) and substrates (yellow nodes) . For methodological rigor, cross-reference interactions with evidence types (e.g., structural determination, mutagenesis) listed in the "Details" section to prioritize high-confidence data .
Q. What experimental methodologies are recommended for validating PEP-protein interactions in vitro?
Key techniques include:
- Kinetic assays : Measure PEP affinity (e.g., lactate dehydrogenase-coupled assays) under controlled redox conditions to avoid oxidation-induced artifacts (e.g., C436A mutation in L-PYK stabilizes PEP binding) .
- Pull-down assays : Use GST-tagged PPBDs to isolate substrate proteins, followed by mass spectrometry for identification .
- Yeast two-hybrid screening : Identify novel interactions by co-expressing PPBD-containing proteins and substrate libraries . Always include controls for non-specific binding and validate results with orthogonal methods (e.g., mutagenesis of PPEP motifs).
Q. How should researchers design experiments to assess the impact of post-translational modifications (PTMs) on PEP-protein binding?
Use phosphomimetic mutants (e.g., serine/threonine-to-glutamate substitutions) in substrate peptides to simulate phosphorylation. Combine with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity changes. For dynamic PTM effects, employ time-resolved fluorescence assays to monitor real-time interaction kinetics .
Advanced Research Questions
Q. How can systems biology models be constructed using PepCyber:PPEP data to map signaling pathways involving PEP-protein interactions?
Integrate PepCyber:PPEP interaction networks with pathway annotation tools (e.g., KEGG, Reactome) to identify clusters of PPBD-mediated interactions in specific pathways (e.g., tumorigenesis). Use Cytoscape or GraphViz (built into PepCyber) to visualize crosstalk between PPBD classes (e.g., SH2 and PTB domains) and downstream effectors. Validate models by siRNA knockdown of PPBD-containing proteins and monitor pathway activity via phosphoproteomics .
Q. What strategies address contradictions between high-throughput interaction data and low-throughput validation studies in PEP-protein research?
- Data curation : Prioritize interactions with multiple evidence types (e.g., structural + mutagenesis) in PepCyber:PPEP, which applies rigorous quality control (QC) checks against NCBI GenBank and Swiss-Prot to resolve protein symbol inconsistencies .
- Orthogonal validation : Combine yeast two-hybrid data with crosslinking mass spectrometry or NMR spectroscopy to confirm binding interfaces .
- Quantitative benchmarking : Compare interaction scores (e.g., Kd values) across platforms to identify outliers caused by experimental noise .
Q. How can multi-omics data (e.g., transcriptomics, phosphoproteomics) be integrated with PEP-protein interaction databases to identify novel regulatory nodes?
Use peptide-centric analysis tools (e.g., pepFunk) to correlate PPEP substrate sequences with phosphorylation sites identified in phosphoproteomic datasets. Overlay transcriptomic data (e.g., RNA-seq) to identify PPBD-containing proteins upregulated in specific conditions (e.g., hypoxia). Implement machine learning classifiers (e.g., random forests) trained on PepCyber:PPEP data to predict context-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
